Product packaging for Octanoic anhydride(Cat. No.:CAS No. 623-66-5)

Octanoic anhydride

Cat. No.: B1584505
CAS No.: 623-66-5
M. Wt: 270.41 g/mol
InChI Key: RAFYDKXYXRZODZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Interest in Anhydrides

The study of acid anhydrides dates back to the 19th century, with the synthesis of acetic anhydride (B1165640) by Charles Gerhardt in the 1850s marking a significant milestone. britannica.com This discovery was crucial in challenging the then-prevalent dualistic theory of organic compounds and helped to establish the concept of molecular types. britannica.com Initially, the focus was on simple, readily available anhydrides like acetic anhydride. salempress.com The development of industrial processes, such as the catalytic oxidation of benzene (B151609) to produce maleic anhydride in 1933, expanded the scope of available anhydrides. zbaqchem.com

Over time, research has evolved from the fundamental synthesis and characterization of simple anhydrides to the exploration of more complex and functionalized structures. While linear carboxylic acid anhydrides were initially less utilized in synthetic methods compared to their cyclic counterparts, their importance has grown with the development of new synthetic methodologies and applications. salempress.com

Significance of Octanoic Anhydride in Modern Organic Chemistry and Related Disciplines

This compound serves as a crucial intermediate in a variety of organic transformations. cymitquimica.com Its primary role is as an acylating agent, facilitating the introduction of the octanoyl group into various molecules. cymitquimica.comsalempress.com This reactivity is fundamental to the synthesis of esters and amides. libretexts.org

In the field of materials science, this compound has been investigated for the in-situ esterification of cellulose (B213188) and miscanthus to produce hydrophobic materials. researchgate.netresearchgate.net This modification alters the surface properties of these natural polymers, enhancing their water resistance. researchgate.netresearchgate.net Furthermore, it is used in the synthesis of polyanhydrides, a class of biodegradable polymers with applications in drug delivery. acs.org

The compound also finds application in the synthesis of biorenewable surfactants. The Friedel-Crafts acylation of furan (B31954) derivatives with this compound is a key step in producing alkyl furan ketones, which are precursors to oleo-furan sulfonate surfactants. osti.gov Research in this area is driven by the demand for sustainable alternatives to petroleum-based surfactants. osti.gov

Overview of Key Academic Research Trajectories and Challenges for this compound

Current research involving this compound is multifaceted. One significant trajectory focuses on its use in sustainable chemistry, particularly in the synthesis of bio-based polymers and surfactants. acs.orgosti.gov The challenge in this area lies in developing efficient and environmentally friendly catalytic systems for these transformations. osti.govrsc.org

Another area of active investigation is its application in peptide synthesis. While not as common as other coupling reagents, this compound can be used to acylate amino acids and peptides, which is relevant for the functionalization of protocell membranes. nih.govacs.org A challenge here is to control the reaction to achieve selective acylation without unwanted side reactions.

The synthesis of this compound itself is also a subject of research, with efforts to develop more efficient catalytic methods for the dehydration of octanoic acid. prepchem.comgoogle.com A key challenge is to achieve high conversion and selectivity under mild reaction conditions. google.com

Interactive Data Table: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C16H30O3
Molar Mass 270.41 g/mol
Appearance Colorless to light yellow, clear liquid
Melting Point -1 °C
Boiling Point 180 °C at 20 mmHg
Density 0.91 g/cm³
Refractive Index 1.434 - 1.44
Flash Point 142 °C
Solubility Soluble in organic solvents, limited solubility in water
CAS Number 623-66-5

Data sourced from multiple chemical suppliers and databases. cymitquimica.comchembk.comtcichemicals.comlabproinc.comstenutz.eu

Detailed Research Findings

Recent studies have provided valuable insights into the reactivity and applications of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory preparation involves the reaction of octanoic acid with a dehydrating agent. chembk.com One documented procedure involves heating octanoic acid in the presence of a cobalt acetate (B1210297) catalyst, with the removal of water driving the reaction to completion. prepchem.com Another approach utilizes a catalyst system composed of palladium, antimony, and chromium acetates. google.com The reaction temperature for these processes typically ranges from 120°C to 300°C. google.com

Acylation Reactions

This compound is a potent acylating agent. In a study on the synthesis of biorenewable surfactants, the acylation of 2-methylfuran (B129897) with this compound was investigated using a mesoporous aluminosilicate (B74896) catalyst (Al-MCM-41). osti.gov The reaction yielded 2-octanoyl-5-methylfuran, a key intermediate. osti.gov The apparent activation energy for this reaction was determined to be 15.5 ± 1.4 kcal mol-1. osti.gov

In another example, the acylation of methyl 3,5-dimethoxyphenylacetate with octanoyl chloride (a related acylating agent) and aluminum chloride produced 3,5-dimethoxy-2-octanoylphenylacetic acid. rsc.org This highlights the utility of octanoyl derivatives in modifying aromatic compounds.

Esterification of Natural Polymers

Research has explored the use of this compound for the chemical modification of cellulose. High-pressure molding at elevated temperatures was employed to facilitate the in-situ esterification of cellulose with this compound. researchgate.netresearchgate.net This process resulted in a hydrophobic product with a modified surface, demonstrating the potential for creating new bio-based materials with tailored properties. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O3 B1584505 Octanoic anhydride CAS No. 623-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octanoyl octanoate
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InChI

InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RAFYDKXYXRZODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70211363
Record name Octanoic anhydride
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Molecular Weight

270.41 g/mol
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CAS No.

623-66-5
Record name Octanoic anhydride
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Record name Octanoic anhydride
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Record name Octanoic anhydride
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Methodologies for the Synthesis and Preparation of Octanoic Anhydride

Established Synthetic Pathways for Symmetrical Anhydrides

Traditional methods for synthesizing symmetrical anhydrides like octanoic anhydride (B1165640) are reliable and well-documented in chemical literature. These pathways typically involve either the removal of a water molecule from two carboxylic acid precursors or the reaction of a more reactive carboxylic acid derivative.

The most direct conceptual approach to forming an anhydride is the dehydration of the corresponding carboxylic acid. This involves the removal of one molecule of water from two molecules of octanoic acid. However, this transformation often requires significant energy input or the use of potent chemical dehydrating agents. chemistry.coach Simple heating of linear monocarboxylic acids like octanoic acid is generally not sufficient to produce the anhydride without a catalyst. orgoreview.com

Various reagents and catalytic systems have been developed to facilitate this dehydration under more controlled conditions. These agents activate the carboxylic acid's hydroxyl group, converting it into a better leaving group to enable the formation of the anhydride linkage. A patent describes a method where octanoic acid is heated to reflux in the presence of a trimellitic anhydride catalyst to form octanoic anhydride. google.com Other catalytic systems for the dehydration of octanoic acid include the use of cobalt(II) acetate (B1210297) at high temperatures prepchem.com or a combination of palladium and chromium salts. google.com

Table 1: Selected Dehydrating Agents and Catalysts for Anhydride Synthesis from Carboxylic Acids

Dehydrating Agent / Catalyst General Applicability Reference
Phosphorus Pentoxide (P₂O₅) Strong, classical dehydrating agent. chemistry.coachnumberanalytics.comsalempress.com chemistry.coachnumberanalytics.comsalempress.com
Dicyclohexylcarbodiimide (DCC) Forms a stable urea (B33335) byproduct, driving the reaction. numberanalytics.comresearchgate.net numberanalytics.comresearchgate.net
Acetic Anhydride Used as a dehydrating agent in fatty acid anhydride production. google.com google.com
Thionyl Chloride (SOCl₂) Common reagent for creating reactive intermediates. acs.orgcrunchchemistry.co.uknih.gov acs.orgcrunchchemistry.co.uknih.gov
Oxalyl Chloride ((COCl)₂) Highly reactive, often used in mild condition syntheses. acs.orgnih.gov acs.orgnih.gov
Cobalt(II) Acetate (Co(OAc)₂) Used as a catalyst for octanoic acid dehydration. prepchem.com prepchem.com
Trimellitic Anhydride Employed as a catalyst for octanoic acid dehydration. google.com google.com

A highly reliable and widely used method for preparing symmetrical anhydrides involves the reaction of an acyl halide with a carboxylate salt. uomustansiriyah.edu.iqlibretexts.org This is arguably the most common laboratory preparation for anhydrides. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution, where the carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride. jove.com The chloride ion is an excellent leaving group, which makes the reaction thermodynamically favorable. For the synthesis of this compound, this would involve the reaction of octanoyl chloride with a salt such as sodium octanoate (B1194180). orgoreview.comjove.com

An alternative, related pathway involves reacting an acyl chloride directly with a carboxylic acid. pressbooks.pub This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion. crunchchemistry.co.ukjove.comlibretexts.org

Table 2: Acyl Halide-Based Routes to Symmetrical Anhydrides

Reactants Key Conditions Byproduct Reference
Acyl Chloride + Carboxylate Salt Typically occurs readily at room temperature. Metal Halide (e.g., NaCl) uomustansiriyah.edu.iqchemistrysteps.comjove.com
Acyl Chloride + Carboxylic Acid Requires a base (e.g., pyridine) to scavenge HCl. HCl (neutralized by base) crunchchemistry.co.ukjove.compressbooks.pub

The synthesis of a mixed acetic-octanoic anhydride from octanoyl chloride and sodium acetate has been documented, illustrating the utility of this pathway. researchgate.net The preparation of octanoyl chloride itself is typically achieved by treating octanoic acid with reagents like thionyl chloride or oxalyl chloride.

Research continues to yield novel reagents and methodologies for anhydride synthesis, often focusing on milder conditions, higher yields, and greater efficiency. One such approach employs a system of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride, which facilitates the rapid synthesis of symmetrical anhydrides from carboxylic acids at room temperature with high yields. acs.orgnih.gov

Another innovative method utilizes visible light-mediated photoredox catalysis. rsc.org In this system, a ruthenium-based photocatalyst in the presence of carbon tetrabromide and dimethylformamide (DMF) generates a Vilsmeier-Haack type reagent in situ, which activates the carboxylic acid for conversion to the anhydride under mild conditions. rsc.org Additionally, methods using triazine-based coupling reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), have been developed for the direct conversion of carboxylic acids to anhydrides. tandfonline.com

Acyl Halide-Based Synthesis Routes

Novel and Green Synthesis Methodologies for this compound

In line with the principles of green chemistry, recent research has focused on developing synthetic routes that are more environmentally benign, atom-economical, and energy-efficient.

A significant advancement in green anhydride synthesis is the use of electrochemistry. A recently discovered method allows for the conversion of carboxylic acids into their corresponding anhydrides via electrolysis, using simple graphite (B72142) and stainless steel electrodes. researchgate.net This process is particularly noteworthy as it is redox-neutral and completely avoids the use of chemical dehydrating agents, which are often a source of chemical waste. researchgate.net

Another approach targeting atom economy is the direct carbonylative synthesis of anhydrides from alkenes. google.com This method uses a transition metal catalyst to combine an alkene, carbon monoxide, and a carboxylic acid in a single step to produce an anhydride. This bypasses the traditional multi-step process of first producing the carboxylic acid from the alkene and then converting it to the anhydride, thus offering a more efficient and atom-economical route. google.com Furthermore, solvent-free methods are being explored, such as the reaction of starch with octanoyl chloride in the absence of an organic solvent to produce starch octanoate, demonstrating the feasibility of reducing solvent use in reactions involving octanoic acid derivatives. researchgate.net

Biocatalysis, particularly the use of enzymes, represents a frontier in green chemical synthesis due to its high selectivity and operation under mild conditions. Lipases are enzymes that are well-documented for their ability to catalyze esterification reactions. acs.org While most commonly used for ester synthesis, these enzymatic reactions often employ anhydrides as highly effective acylating agents. acs.orgnih.gov For instance, lipases from Candida antarctica have been successfully used with cyclic anhydrides to resolve racemic alcohols. acs.org

The use of enzymes for the direct synthesis of anhydrides from carboxylic acids is less common but holds significant potential. The enzymatic process would involve the reversible action of an esterase or lipase (B570770) to catalyze the dehydration of two carboxylic acid molecules. This approach is thermodynamically challenging due to the presence of water in most biological systems. However, the use of anhydrides as acylating agents in enzymatic reactions demonstrates the compatibility of the anhydride functional group with enzymatic catalysts. acs.org The development of enzymatic protocols in non-aqueous media or through protein engineering could pave the way for the direct biocatalytic production of this compound from octanoic acid, representing a truly green synthetic pathway.

Solvent-Free and Atom-Economical Protocols

Purification and Isolation Strategies in Laboratory Scale Research

The synthesis of this compound often results in a crude product mixture containing unreacted starting materials, byproducts such as octanoic acid, and residual catalysts. Therefore, effective purification and isolation are critical to obtaining the compound at a purity suitable for subsequent research applications. Laboratory-scale purification strategies primarily focus on exploiting differences in the physical and chemical properties of this compound and the accompanying impurities. These methods range from classical techniques like distillation and crystallization to more advanced chromatographic separations.

Advanced Chromatographic Techniques for Research-Grade Purity

To achieve research-grade purity, which is often greater than 95%, advanced chromatographic techniques are indispensable. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a fundamental and widely used technique for the purification of this compound. In a typical application, a crude reaction mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is passed through the column to elute the components at different rates. For the purification of this compound derivatives, silica (B1680970) gel is a common stationary phase. google.com The choice of eluent is critical; a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl ether, allows for the fine-tuning of the separation. google.com In some instances, neutral alumina (B75360) is used as the stationary phase with an eluent like chloroform. escholarship.org

Ion-exchange chromatography is particularly effective for removing acidic impurities, such as the byproduct octanoic acid, from the crude anhydride product. The mixture can be passed through a column containing a basic ion-exchange resin, which selectively retains the acidic components, allowing the purified anhydride to be collected. google.com

While gas chromatography (GC) is predominantly an analytical technique to assess purity, its principles are applied in preparative GC for isolating small quantities of highly pure compounds. For analytical purposes, the purity of this compound can be verified using a gas chromatograph equipped with a specific column, such as a J&W DB-1. google.com The structure of the purified anhydride can be further confirmed by coupling the gas chromatograph to a mass spectrometer (GC/MS). google.com Similarly, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can be employed to analyze the composition of reaction mixtures containing this compound and other fatty acid anhydrides. researchgate.net

Table 1: Examples of Chromatographic Conditions for Anhydride Purification
TechniqueStationary PhaseMobile Phase/EluentTarget SeparationReference
Column ChromatographySilica GelHexane:Ethyl Ether:Acetic Acid (50:50:1)Purification of this compound derivatives google.com
Column ChromatographyNeutral Alumina (Activity IV)ChloroformPurification of a diacetylated guanidine (B92328) derivative escholarship.org
Ion-ExchangeResin IR-400 (OH⁻ form)-Removal of residual octanoic acid google.com
Gas Chromatography (Analytical)J&W DB-1 columnHydrogen (carrier gas)Purity determination of acetyl/caprylic anhydrides google.com

Distillation and Crystallization Methodologies for Anhydride Isolation

Distillation and crystallization are powerful techniques for the bulk purification of this compound, leveraging its specific boiling and melting points.

Distillation is highly effective for separating this compound from less volatile or non-volatile impurities. Given its relatively high boiling point (180 °C at 20 mmHg), vacuum distillation is the preferred method to prevent thermal decomposition that might occur at atmospheric pressure. By reducing the pressure, the boiling point of the liquid is lowered, allowing for a safer and more efficient separation.

For mixtures containing components with close boiling points, fractional distillation under vacuum is employed. The introduction of a fractionating column between the distillation flask and the condenser increases the efficiency of the separation. A more advanced and gentle technique is short-path distillation, including thin-film or wiped-film evaporation. google.comresearchgate.net This method is ideal for heat-sensitive compounds as it minimizes the time the liquid spends at an elevated temperature. The crude material is spread as a thin film on a heated surface under high vacuum (e.g., 0.001 to 1 mmHg), and the vaporized anhydride travels a very short distance to a condenser. google.com This technique can yield symmetrical anhydrides of high purity (~99%). google.com

Table 2: Distillation Parameters for Anhydride Purification
Distillation MethodTemperature RangePressure RangeApplication NoteReference
Vacuum DistillationBoiling Point: 180 °C20 mmHgStandard purification of n-Octanoic Anhydride.
Short-Path Distillation165 °C4 mmHgPurification of a crude oil product. escholarship.org
Thin-Film Short Path Evaporation100 °C - 220 °C0.001 - 1 mmHgHigh-purity separation of fatty acid anhydrides. google.com

Crystallization is another effective method for isolating this compound, particularly for removing soluble impurities. This technique relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered. This compound has a low melting point of -1 °C. For isolation, the crude product can be dissolved in a suitable non-polar solvent, such as hexane, and cooled to a low temperature (e.g., using a dry ice bath). google.com The anhydride will crystallize out of the solution while the impurities remain dissolved. The purified crystals can then be isolated by filtration. The process can be repeated (recrystallization) to achieve even higher purity. google.com

Reaction Mechanisms and Kinetic Studies of Octanoic Anhydride Transformations

Nucleophilic Acyl Substitution Mechanisms Involving Octanoic Anhydride (B1165640)

Nucleophilic acyl substitution with octanoic anhydride follows a characteristic two-step addition-elimination pathway. A nucleophile first attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a stable octanoate (B1194180) anion as the leaving group. libretexts.orglibretexts.orgvanderbilt.edu This general mechanism applies to a wide range of nucleophiles.

The reaction of this compound with alcohols (alcoholysis) or phenols yields an octanoate ester and a molecule of octanoic acid. libretexts.orguomustansiriyah.edu.iq The reaction is a classic example of nucleophilic acyl substitution.

The mechanism proceeds as follows:

Nucleophilic Attack: The oxygen atom of the alcohol or phenol (B47542) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral intermediate. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C-O bond of the octanoate leaving group breaks, and the carbonyl double bond is reformed.

Deprotonation: A base, which can be the solvent (like pyridine) or another molecule of the alcohol, removes the proton from the oxonium ion intermediate to yield the final ester product and a protonated base. libretexts.org The other product is a molecule of octanoic acid, formed after the octanoate leaving group is protonated.

This reaction is often performed with gentle heating to increase the rate. ucl.ac.uk For instance, the acetylation of salicylic (B10762653) acid (o-hydroxybenzoic acid) with acetic anhydride to produce aspirin (B1665792) is a well-known analogous reaction. uomustansiriyah.edu.iq Similarly, this compound can react with phenols to form phenyl octanoates. ucl.ac.uk

This compound reacts with ammonia, primary amines, or secondary amines to produce N-substituted octanamides. This amidation reaction also proceeds via a nucleophilic acyl substitution mechanism. libretexts.orguomustansiriyah.edu.iq

The mechanism involves:

Nucleophilic Attack: The nitrogen atom of the amine attacks a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. uomustansiriyah.edu.iq

Deprotonation & Leaving Group Elimination: The initially formed octanoic acid byproduct is an acid, which will react with the basic amine starting material. libretexts.org Therefore, two equivalents of the amine are required. The second equivalent of the amine acts as a base to deprotonate the intermediate, facilitating the collapse of the tetrahedral structure and the expulsion of the octanoate leaving group. acs.org This results in the formation of the amide and an ammonium (B1175870) octanoate salt.

This compound can react with another carboxylic acid to form a mixed anhydride, although this is often an equilibrium process. A more common synthetic route to mixed anhydrides involves activating a carboxylic acid. For example, reacting octanoic acid with ethyl chloroformate in the presence of a base like triethylamine (B128534) generates a mixed carbonic-carboxylic anhydride. osti.gov

The mechanism for the reaction between an N-carboxyanhydride and octanoic acid to form a transient mixed anhydride has been investigated. core.ac.uk It is proposed that the nucleophilic carboxylate of octanoic acid attacks the carbonyl of the other anhydride. core.ac.uk This creates a new, transient mixed anhydride intermediate which is a key species in driving further acylation reactions. core.ac.uk In another method, reacting octanoic acid with acetic anhydride can form a mixed acetic-octanoic anhydride in situ. researchgate.net

The reaction of this compound with strong organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of tertiary alcohols. libretexts.orguq.edu.au This transformation involves two successive nucleophilic additions.

The mechanism is as follows:

First Nucleophilic Acyl Substitution: The first equivalent of the organometallic reagent attacks one of the carbonyl carbons of this compound. The resulting tetrahedral intermediate collapses, eliminating the octanoate leaving group to form a ketone intermediate. uq.edu.augriffith.edu.au

Second Nucleophilic Addition: The ketone intermediate is more reactive than the starting anhydride towards the organometallic reagent. A second equivalent of the reagent rapidly attacks the carbonyl carbon of the ketone. uq.edu.augriffith.edu.au

Protonation: An acidic workup step is required to protonate the resulting alkoxide ion, yielding the final tertiary alcohol product. uq.edu.au Two of the alkyl/aryl groups on the tertiary alcohol originate from the organometallic reagent.

To achieve the formation of a ketone (a single addition), less reactive organometallic reagents like lithium dialkylcuprates can be used. These reagents will react with the more reactive anhydride but are generally unreactive towards the ketone product. griffith.edu.au

Mechanism with Carboxylic Acids (Mixed Anhydride Formation)

Solvent Effects on this compound Reactivity and Selectivity

The choice of solvent can significantly influence the rate and selectivity of reactions involving this compound by affecting the stability of reactants, intermediates, and transition states.

Non-polar Solvents: In many nucleophilic substitution reactions, non-polar solvents can lead to faster reaction rates. nih.govnih.gov For example, a kinetic study of the acylation of 2-methylfuran (B129897) with this compound was conducted in the non-polar solvent heptane (B126788). core.ac.uk Reactions involving organometallic reagents are typically carried out in non-polar aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). uq.edu.au It has been observed in some esterification reactions that the rate constant can be significantly greater in a non-polar solvent like THF compared to a polar one like acetonitrile (B52724). nih.gov Non-polar solvents like trichloroethylene (B50587) have also been shown to favor SN2 products and improve stereoselectivity in glycosylation reactions. osti.gov

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common in organic synthesis. In a study on the esterification of phthalic anhydride, DMSO was found to enhance the reaction rate, whereas acetonitrile reduced it. uq.edu.au In the synthesis of cellulose (B213188) esters using this compound, a LiCl/N,N-dimethylacetamide (LiCl/DMAc) solvent system was used to dissolve the cellulose, creating a homogeneous reaction environment. researchgate.net

Basic Solvents: Pyridine (B92270) is often used in acylation reactions with anhydrides. It serves not only as a solvent but also as a catalyst and a base to neutralize the carboxylic acid byproduct, thereby driving the reaction to completion. libretexts.org

The effect of the solvent is complex, but generally, solvents that can stabilize charged intermediates or transition states can alter the energy profile of the reaction. For nucleophilic acyl substitution, a polar solvent might be expected to stabilize the charged tetrahedral intermediate, but strong solvation of the nucleophile could decrease its reactivity, leading to slower rates. The optimal solvent is therefore highly dependent on the specific reactants and mechanism.

Kinetic Investigations of this compound Reactions

Kinetic studies provide quantitative insight into the factors governing the rates of this compound transformations. A detailed investigation into the liquid-phase acylation of 2-methylfuran with this compound using an Al-MCM-41 solid acid catalyst in heptane solvent has been reported. core.ac.uknih.gov

The key findings from this study are summarized below:

Kinetic ParameterValueConditions
Apparent Activation Energy (Ea)15.5 ± 1.4 kcal mol⁻¹Temperature range: 348–408 K
Apparent Reaction Order (2-methylfuran)~0.6378 K
Apparent Reaction Order (this compound)~0.5378 K
Apparent Reaction Order (Products)~0378 K
Proposed MechanismEley-Rideal-
Data sourced from references vanderbilt.edunih.gov.

The fractional reaction orders suggest a complex mechanism where the adsorption and reaction on the catalyst surface are key steps. nih.gov The data was consistent with an Eley-Rideal mechanism, where one reactant (this compound) adsorbs to the catalyst surface and then reacts with the other reactant (2-methylfuran) from the bulk phase. nih.gov The near-zero reaction order with respect to the products indicates that product inhibition is negligible under the studied conditions. core.ac.uk

Another study comparing the esterification of benzoic acid and octanoic acid found that the alkyl acid (octanoic acid) was significantly more reactive and was converted to its corresponding ester more quickly than the aromatic acid, which is stabilized by resonance.

Determination of Rate Laws and Activation Parameters

The kinetics of this compound transformations are crucial for understanding reaction mechanisms and optimizing process conditions. A notable example is the Friedel-Crafts acylation of 2-methylfuran with n-octanoic anhydride, a key step in the synthesis of biorenewable oleo-furan sulfonate surfactants. acs.org Kinetic studies for this reaction have been conducted using a fixed-bed tubular reactor with a mesoporous aluminosilicate (B74896) catalyst (Al-MCM-41). acs.orgosti.gov

Under steady-state conditions, the reaction rate was measured by varying the concentrations of the reactants, 2-methylfuran and n-octanoic anhydride. osti.gov The experiments revealed partial positive reaction orders with respect to both reactants. Specifically, at 378 K, the apparent reaction rate order was determined to be approximately 0.6 in 2-methylfuran concentration and approximately 0.5 in n-octanoic anhydride concentration. acs.orgosti.gov Interestingly, the rate showed a tendency to transition towards a zero-order dependence at higher concentrations of n-octanoic anhydride (> 0.3 M). osti.gov The reaction rate was found to be negligible in relation to the product concentrations, indicating that product inhibition is not a significant factor in this system. acs.orgresearchgate.net

The influence of temperature on the reaction rate was investigated over a range of 348–408 K (75–135 °C) to determine the activation parameters. acs.orgosti.gov From these experiments, the apparent activation energy (Ea) for the formation of the acylated product, 2-octanoyl-5-methylfuran, was calculated to be 15.5 ± 1.4 kcal mol⁻¹. acs.orgresearchgate.net This value is essential for predicting how temperature changes will affect the reaction rate and for controlling the process in an industrial setting. The kinetic data obtained are consistent with an Eley-Rideal type mechanism, where one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk phase. acs.orgosti.gov

Table 1: Kinetic Parameters for the Acylation of 2-Methylfuran with n-Octanoic Anhydride

Parameter Value Conditions
Apparent Rate Order (2-Methylfuran) ~0.6 378 K, Al-MCM-41 catalyst
Apparent Rate Order (n-Octanoic Anhydride) ~0.5 378 K, Al-MCM-41 catalyst
Apparent Rate Order (Products) ~0 378 K, Al-MCM-41 catalyst
Apparent Activation Energy (Ea) 15.5 ± 1.4 kcal mol⁻¹ Temperature range: 348–408 K

Isotope Effects in this compound Transformations

Isotope effects are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming steps at the transition state. libretexts.org In the study of this compound transformations, isotopic labeling helps to track the fate of atoms and identify rate-determining steps.

In a different mechanistic investigation, the reaction of valine N-carboxyanhydride (Val-NCA) with octanoic acid was studied using ¹⁸O-labeled octanoic acid. acs.org The goal was to determine the mechanism of fatty acylation. By analyzing the mass spectra of the products, researchers could trace the path of the labeled oxygen atom. The results supported a mechanism where the octanoic acid carboxylate attacks the N-carboxyanhydride to form a mixed anhydride intermediate. This transient mixed anhydride then acts as the acyl transfer agent. acs.org While not a traditional kinetic isotope effect measuring rate changes, this use of isotopic labeling was fundamental in confirming the proposed reaction pathway over alternative possibilities. acs.org

Transition State Analysis in this compound Chemistry

Transition state analysis provides a molecular-level picture of the highest-energy point along a reaction coordinate, offering deep insights into the reaction mechanism. For reactions involving this compound, such as the Friedel-Crafts acylation of 2-methylfuran, the mechanism is thought to proceed through several key steps, each with its own transition state. osti.gov

The proposed mechanism involves:

Adsorption and activation of this compound on an acid site of the catalyst to form an acyl intermediate.

An electrophilic attack by this acyl species on the furan (B31954) ring, which forms a Wheland intermediate, also known as a sigma complex.

Deprotonation to regenerate the catalyst's acid site and release the final product. osti.gov

Kinetic modeling based on experimental data for this reaction suggests that an Eley-Rideal mechanism is at play. osti.gov Further analysis considered two possibilities for the surface reaction: a stepwise mechanism where the formation of the acyl intermediate is the rate-limiting step, and a concerted mechanism. The experimental rate data and observed rate orders were found to be more consistent with a concerted rate expression, where the electrophilic attack and deprotonation occur in a more synchronized fashion. researchgate.netresearchgate.net

Computational studies on related systems provide a framework for understanding the transition states in this compound chemistry. For instance, density functional theory (DFT) calculations on the formation of carboxylic sulfuric anhydrides show that the reaction can be nearly barrierless, proceeding through a concerted cycloaddition within a precursor complex. acs.org The transition state is identified computationally as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the atomic motions that lead from the reactant complex to the product. acs.org Similar computational approaches could be applied to precisely map the energy landscape and structure of the transition state for key this compound reactions.

Strategic Applications of Octanoic Anhydride in Advanced Organic Synthesis

Octanoylation Reactions in Complex Molecule Construction

The introduction of an octanoyl group can significantly alter the properties of a molecule, influencing its lipophilicity, steric profile, and biological interactions. Octanoic anhydride (B1165640) serves as an efficient acylating agent for this purpose in various synthetic contexts. cymitquimica.com

As an Acylating Agent for Natural Products Synthesis

The total synthesis of complex natural products often requires precise and strategic functionalization of advanced intermediates. Octanoic anhydride has been employed as a key reagent in the synthesis of highly oxidized and structurally intricate molecules.

A notable example is its use in the total synthesis of Thapsigargin, a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump isolated from the plant Thapsia garganica. researchgate.netnih.gov In a pivotal step of the synthesis developed by Baran and coworkers, an advanced guaianolide skeleton intermediate was treated with potassium permanganate (B83412) in the presence of octanoic acid and this compound. acs.orgsigmaaldrich.com This reaction achieved a crucial α-octanoylation of an enone, installing one of the several ester side chains characteristic of the natural product's structure. researchgate.netnih.gov The use of this compound in this context was critical for building the complex ester array of the final molecule. nih.govacs.orgsigmaaldrich.com

Table 1: Application of this compound in Natural Product Synthesis

Natural ProductSynthetic StepReagentsPurpose of OctanoylationReference
Thapsigarginα-Oxidation/Acylation of an enone intermediateKMnO₄, Octanoic Acid, This compound Installation of the C-8 octanoyl ester side chain, a key structural feature of the final molecule. acs.org, nih.gov, sigmaaldrich.com
Thapsigargin AnalogsEsterification of a polyol intermediateThis compound , DMAPRegioselective esterification to build the acylated core structure. researchgate.net

In the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound is a valuable intermediate in the synthesis of various chemical products, including those relevant to the pharmaceutical industry. cymitquimica.comzenfoldst.com The octanoylation of molecules can be a critical step in creating Active Pharmaceutical Ingredients (APIs) or their precursors. nih.gov

One significant application is in the synthesis of acylated peptides with therapeutic potential. For instance, the peptide hormone ghrelin requires an O-linked octanoyl group on a specific serine residue for its biological activity, which includes regulating appetite and metabolism. nih.govoncotarget.com Synthetic strategies to produce ghrelin and its analogs for research and therapeutic development have utilized this compound. In one approach, amide-linked ghrelin analogs were prepared where a diaminopropionic acid residue was orthogonally deprotected and then reacted with this compound to install the necessary acyl group. nih.gov

Furthermore, the acylation of precursor molecules is a common strategy in drug synthesis. In the total synthesis of Largazole, a potent histone deacetylase inhibitor with anticancer activity, the final step involves the acylation of a deprotected thiol group. mdpi.com While the reported synthesis uses octanoyl chloride, this compound represents an alternative and reactive acylating agent for such transformations. cymitquimica.commdpi.com The synthesis of biorenewable surfactants also provides an example of intermediate synthesis, where 2-methylfuran (B129897) is acylated with n-octanoic anhydride to produce 2-octanoyl-5-methylfuran, a key precursor. osti.gov

For Functionalization of Biopolymers and Oligomers

The modification of biopolymers and oligomers is a burgeoning field aimed at creating new materials with tailored properties for applications in medicine, food science, and industry. This compound can be used to introduce hydrophobic octanoyl chains onto hydrophilic polymer backbones, thereby altering their physical and chemical characteristics. google.compjoes.com

Polysaccharides such as cellulose (B213188), starch, and glucans are common targets for such functionalization. google.compjoes.comnih.gov For example, poly alpha-1,3-glucan can be esterified by reaction with acid anhydrides, including this compound, in the presence of an acid catalyst. google.com Similarly, the modification of α-(1,3) glucan with short-chain acid anhydrides like caprylic (octanoic) anhydride can be achieved to produce glucan esters. nih.gov This type of modification can increase the hydrophobicity of the polysaccharide, making it suitable for applications like biodegradable plastics or as a component in coatings. pjoes.comgoogle.com

The octanoylation of peptides is another key area. The N-terminal acylation of antimicrobial peptides with fatty acids, including octanoic acid (often introduced via the anhydride), has been shown to enhance their biological activity against pathogenic bacteria like Acinetobacter baumannii. frontiersin.org

Table 2: Examples of Biopolymer Functionalization

Biopolymer/OligomerAcylating AgentPurpose of FunctionalizationResulting PropertyReference
Poly alpha-1,3-glucanThis compound Esterification of hydroxyl groupsIncreased hydrophobicity, melt-processability google.com
Antimicrobial PeptidesOctanoic Acid/This compound N-terminal acylationEnhanced antimicrobial activity frontiersin.org
Guar Gum/Polysaccharidesn-Octenyl succinic anhydrideIntroduction of hydrophobicityModified emulsification and solubility properties pjoes.com
Ghrelin Peptide AnalogsThis compound Acylation of side-chain amineCreation of biologically active peptide analogs nih.gov

Role in Protecting Group Strategies for Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. This temporary "mask" is called a protecting group. organic-chemistry.orgyoutube.com A good protecting group is easily installed, stable to the reaction conditions it needs to endure, and readily removed in high yield when its job is done. organic-chemistry.org

Formation of Octanoyl Esters and Amides for Alcohol and Amine Protection

The conversion of a functional group into a less reactive derivative is the basis of protection chemistry. organic-chemistry.org this compound is an effective reagent for the protection of nucleophilic functional groups like alcohols and amines by converting them into octanoyl esters and amides, respectively.

Protection of Amines: Amines are strong nucleophiles that can interfere with many synthetic transformations. youtube.com Reacting an amine with an anhydride, such as this compound, in the presence of a base converts it into an amide. In an amide, the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, making it significantly less nucleophilic and basic than the original amine. youtube.com This strategy prevents the amine from undergoing unwanted side reactions. The principle is widely applied using anhydrides like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form carbamates, which are a specific type of amide. youtube.comorganic-chemistry.org

Protection of Alcohols: Alcohols can be protected by converting them to esters. The reaction of an alcohol with this compound, often catalyzed by a base like pyridine (B92270) or an acid, yields an octanoyl ester. organic-chemistry.org This masks the hydroxyl group, preventing it from acting as a nucleophile or an acid in subsequent steps. The bulky nature of the octanoyl group can also provide steric hindrance. Pivaloyl esters, derived from the similarly bulky pivalic anhydride, are known for their stability and are used to protect alcohols during various transformations. organic-chemistry.org

Selective Deprotection Methodologies in Multi-Step Synthesis

A key aspect of a sophisticated protecting group strategy is the ability to remove one protecting group while leaving others intact, a concept known as orthogonal protection. organic-chemistry.orgresearchgate.net This allows for the sequential modification of a multifunctional molecule. The octanoyl group, as a simple ester or amide, fits into this strategy as it has distinct cleavage conditions compared to many other common protecting groups.

Octanoyl esters and amides are typically stable to the acidic conditions used to remove acid-labile groups like tert-butyloxycarbonyl (Boc) or trityl (Trt) groups. sigmaaldrich.comorganic-chemistry.org They are also stable to the conditions of catalytic hydrogenolysis used to cleave benzyl (B1604629) (Bn) ethers or carbamates. uwindsor.ca

The deprotection (cleavage) of an octanoyl ester or amide is most commonly achieved via hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or water. wikipedia.org This difference in cleavage conditions allows for selective deprotection. For instance, in a molecule containing both a Boc-protected amine and an octanoyl-protected alcohol, the Boc group can be selectively removed with a strong acid (like trifluoroacetic acid, TFA) to reveal the free amine for further reaction, leaving the octanoyl ester untouched. sigmaaldrich.comorganic-chemistry.org Subsequently, the octanoyl group can be removed under basic conditions.

This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, where different amino acid side chains are protected with groups that can be removed selectively at various stages of the synthesis. researchgate.netthermofisher.com

Table 3: Orthogonal Deprotection Involving Acyl-Type Protecting Groups

Protecting GroupCommon Cleavage ConditionsOrthogonal To
Octanoyl (Ester/Amide) Basic Hydrolysis (e.g., NaOH, K₂CO₃)Boc, Trt (Acid-Labile); Bn, Cbz (Hydrogenolysis)
Boc (Carbamate)Strong Acid (e.g., TFA)Fmoc (Base-Labile); Octanoyl
Bn (Ether/Ester)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Octanoyl , Boc, Fmoc
Fmoc (Carbamate)Base (e.g., Piperidine in DMF)Boc (Acid-Labile); Octanoyl (hydrolysis requires stronger base/harsher conditions)
Silyl Ethers (e.g., TBS, TIPS)Fluoride source (e.g., TBAF)Most other groups, including Octanoyl

This compound as a Precursor for Specialty Chemicals and Fine Chemicals

This compound serves as a versatile and reactive precursor in the synthesis of a variety of specialty and fine chemicals. Its utility stems from the reactivity of the anhydride functional group, which allows for the introduction of the octanoyl group into various molecular scaffolds. This capability is leveraged in the production of specialized peroxides, ketones, aldehydes, and derivatives for materials science applications such as surfactants and emulsifiers.

Synthesis of Octanoyl Peroxides and Hydroperoxides

This compound is a key starting material for the synthesis of diacyl peroxides, particularly dioctanoyl peroxide. These organic peroxides are valuable as initiators for polymerization reactions and as oxidizing agents. The synthesis can be achieved by reacting the anhydride with a peroxide source, such as sodium peroxide. The general reaction involves the nucleophilic attack of the peroxide anion on the carbonyl carbon of the anhydride, leading to the formation of the peroxide linkage and a carboxylate salt as a byproduct. google.com

A general scheme for this synthesis is as follows: 2 R-C(O)-O-C(O)-R + Na₂O₂ → R-C(O)-O-O-C(O)-R + 2 NaO-C(O)-R google.com

Furthermore, this compound is listed as a suitable reagent for reacting with hydroxy hydroperoxides to form hydroxy-peroxyesters, expanding its utility in creating multifunctional peroxide compounds. google.com

Table 1: Synthesis of Octanoyl Peroxides from this compound

Product ClassReactantsReagentsKey Product
Diacyl PeroxideThis compoundSodium Peroxide (Na₂O₂)Dioctanoyl Peroxide google.com
PeroxyesterThis compound, Hydroxy Hydroperoxide-Hydroxy-peroxyester google.com

Generation of Octanoyl Ketones and Aldehydes

This compound is employed in several synthetic methodologies to produce ketones and aldehydes bearing an octanoyl moiety. These products are significant intermediates in the synthesis of complex molecules and fine chemicals.

One notable application is the α'-acyloxylation of cyclic enones, where this compound, in conjunction with octanoic acid and potassium permanganate (KMnO₄), facilitates the formation of α-octanoylated enones. acs.orgresearchgate.net This manganese-mediated oxygenation has been applied in the total synthesis of complex natural products like thapsigargin. acs.orgresearchgate.net

Another significant route to ketones is the Friedel-Crafts acylation. Research has demonstrated the acylation of 2-methylfuran with n-octanoic anhydride using a mesoporous aluminosilicate (B74896) catalyst (Al-MCM-41) to produce 2-octanoyl-5-methylfuran. mdpi.comresearchgate.netosti.gov This reaction is a key step in producing precursors for biorenewable surfactants. osti.gov

For the generation of aldehydes, a method has been developed involving the hydrogenation of carboxylic acid anhydrides. While the reaction can be slow for more sterically hindered anhydrides, it is a viable pathway for converting this compound into octanal (B89490) in the presence of a suitable catalyst. google.com

Table 2: Synthesis of Octanoyl Ketones and Aldehydes

Product TypeSubstrate/ReactantReagents/CatalystProduct Example
α-Octanoylated EnoneCyclic EnoneKMnO₄, Octanoic Acid, this compoundα-Octanoylated Enone researchgate.net
Furan (B31954) Ketone2-Methylfuran, this compoundAl-MCM-412-Octanoyl-5-methylfuran researchgate.net
AldehydeThis compoundHydrogen (H₂), Metal CatalystOctanal google.com

Derivatization for Surfactant and Emulsifier Research

The introduction of the hydrophobic octanoyl chain is a critical strategy in the development of novel surfactants and emulsifiers. While direct derivatization with this compound is one route, research in this area frequently utilizes derivatives like octenyl succinic anhydride (OSA) to modify hydrophilic biopolymers such as starch and gelatin. plos.orgresearchgate.netnih.gov

The modification of starch with OSA, for example, creates amphiphilic molecules capable of stabilizing oil-in-water (o/w) emulsions. researchgate.net These modified starches can act as Pickering stabilizers, where solid particles adsorb to the oil-water interface, creating exceptionally stable emulsions. plos.org Similarly, bovine bone gelatin has been chemically modified with OSA to improve its emulsifying properties for applications like the stabilization of fish oil-loaded emulsions. nih.gov

The underlying principle of these derivatizations is the covalent attachment of a hydrophobic moiety (the octenyl group) via the reactive anhydride function to a hydrophilic backbone. This process imparts surface-active properties to the original polymer. Furthermore, the synthesis of alkyl furan ketones from this compound, as described in the previous section, is explicitly aimed at creating precursors for a new class of biorenewable oleo-furan surfactants. osti.gov

Table 3: Application of Anhydride Derivatization in Surfactant/Emulsifier Research

Base MaterialDerivatizing AgentResulting PropertyApplication
StarchOctenyl Succinic Anhydride (OSA)Amphiphilic, EmulsifyingFood-grade emulsifier, Pickering emulsions plos.orgresearchgate.net
GelatinOctenyl Succinic Anhydride (OSA)Improved Emulsifying PropertiesStabilization of o/w emulsions nih.gov
2-Methylfurann-Octanoic AnhydrideSurfactant PrecursorSynthesis of biorenewable oleo-furan surfactants osti.gov

Catalysis and Mediated Reactions Involving Octanoic Anhydride

Lewis Acid Catalysis in Octanoic Anhydride (B1165640) Reactions

Lewis acids are pivotal in activating carboxylic anhydrides for acylation reactions. organic-chemistry.org They function by coordinating to one of the carbonyl oxygen atoms of octanoic anhydride, thereby increasing the positive partial charge on the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This strategy is fundamental to processes like Friedel-Crafts acylation and the esterification of sterically hindered alcohols.

Common Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and ferric chloride (FeCl₃) are traditionally used in Friedel-Crafts acylation, where an acyl group is added to an aromatic ring. salempress.com In this context, this compound can serve as the octanoylating agent. More contemporary and milder Lewis acids have been explored to improve reaction conditions and selectivity. For instance, metal triflates like copper(II) triflate (Cu(OTf)₂) and tin(II) triflate (Sn(OTf)₂) have proven to be highly efficient catalysts for the acylation of alcohols, thiols, and sugars under mild conditions. organic-chemistry.org These catalysts are effective in low concentrations and offer high yields, even for the acylation of sensitive substrates like tertiary alcohols. organic-chemistry.org The proposed mechanism involves the formation of a highly reactive acyl triflate intermediate, which is then attacked by the nucleophile. organic-chemistry.org

The choice of solvent is also critical, with dichloromethane (B109758) (CH₂Cl₂) often being the most effective medium for these reactions. organic-chemistry.org The catalytic efficiency can be influenced by the specific Lewis acid used, with some showing better performance for certain substrates. For example, while Cu(OTf)₂ is broadly effective, other catalysts like BF₃·OEt₂, ZnCl₂, and FeCl₃ have also been utilized with varying degrees of success. organic-chemistry.org Solid acid catalysts with Lewis acid sites, such as certain zeolites, are also employed, particularly in Friedel-Crafts type reactions, offering advantages in terms of catalyst separation and recycling. researchgate.net

Table 1: Selected Lewis Acid Catalysts in Acylation Reactions

Catalyst Typical Substrates Key Features
AlCl₃, FeCl₃ Aromatic compounds Traditional catalysts for Friedel-Crafts acylation. salempress.com
Cu(OTf)₂ Alcohols, Thiols, Sugars Highly efficient under mild conditions, cost-effective, high yield. organic-chemistry.org
Sn(OTf)₂ Alcohols, Thiols, Sugars Highly effective, similar to Cu(OTf)₂. organic-chemistry.org

Brønsted Acid and Base Catalysis for Enhanced Reactivity and Selectivity

Brønsted acids and bases play a significant role in catalyzing reactions involving this compound, primarily by protonating the anhydride or deprotonating the nucleophile, respectively.

Brønsted Acid Catalysis Brønsted acids activate this compound by protonating a carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. This principle is central to the Fischer-Speier esterification mechanism. mdpi.com A notable application is the Friedel-Crafts acylation of furanic compounds with long-chain fatty acid anhydrides to produce precursors for biorenewable surfactants. osti.gov

In a specific study, the acylation of 2-methylfuran (B129897) with this compound was investigated using the mesoporous aluminosilicate (B74896) Al-MCM-41 as a solid Brønsted acid catalyst. osti.gov The reaction, conducted in a fixed-bed tubular reactor, yielded 2-octanoyl-5-methylfuran. osti.gov Kinetic studies of this system revealed apparent reaction orders of approximately 0.5 with respect to the anhydride and 0.6 for 2-methylfuran, with negligible inhibition from the products, octanoic acid and 2-octanoyl-5-methylfuran. osti.gov The apparent activation energy for the reaction was determined to be 15.5 ± 1.4 kcal mol⁻¹. osti.gov An Eley-Rideal type mechanism was proposed, where the anhydride adsorbs onto the Brønsted acid site, followed by an attack from the unadsorbed 2-methylfuran in the rate-determining step. osti.govresearchgate.net

Brønsted Base Catalysis Brønsted base catalysis in reactions of this compound typically involves the activation of the nucleophile. For instance, in the esterification of an alcohol, a base can deprotonate the alcohol's hydroxyl group, forming a more potent alkoxide nucleophile. This alkoxide can then efficiently attack the carbonyl carbon of the anhydride. chemistrysteps.com While strong bases like sodium hydroxide (B78521) can hydrolyze the anhydride, non-nucleophilic bases or careful control of reaction conditions allow for the selective activation of the nucleophilic partner in the reaction.

Organocatalytic Applications of this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of this compound, organocatalysts can function as either Lewis bases or Brønsted acids/bases. A common application is in acylation reactions, where nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) are highly effective. researchgate.net

DMAP catalyzes acylation by first reacting with this compound to form a highly reactive N-octanoylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by an alcohol or amine than the anhydride itself. After the octanoyl group is transferred to the nucleophile, the DMAP catalyst is regenerated, completing the catalytic cycle. This method is widely used for esterifications and amidations under mild conditions.

While direct organocatalytic applications with this compound are extensions of well-established principles, related research highlights the potential. For example, organocatalysts are used for the ring-opening polymerization of O-carboxyanhydrides (OCAs), a class of cyclic anhydrides, to produce functionalized polyesters. researchgate.net In other areas, octanoic acid has been used as a pro-nucleophile in organocatalytic Mitsunobu reactions, showcasing the versatility of C8-carboxylic acid derivatives in such systems. hku.hk

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal complexes offer unique catalytic pathways for the transformation of this compound beyond simple acylation. These methods can lead to the formation of aldehydes, ketones, and other functional groups through processes like hydrogenolysis and coupling reactions.

Palladium complexes have been shown to catalyze the hydrogenolysis of this compound. researchgate.net Using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the anhydride can be reduced to yield octanal (B89490) and octanoic acid. researchgate.net Furthermore, palladium catalysts facilitate the synthesis of ketones from carboxylic anhydrides and organoboron compounds under mild conditions. researchgate.net This transformation proceeds via the oxidative addition of the anhydride to the Pd(0) center, forming an acyl-carboxylato-palladium(II) complex, which then undergoes transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone. researchgate.net

Ruthenium complexes are also effective for the hydrogenation of anhydrides. For example, H₄Ru₄(CO)₈(PBu₃)₄ can catalyze the hydrogenation of anhydrides to their corresponding alcohols, which are often isolated as esters from reaction with the carboxylic acid byproduct. researchgate.net Other transition metals like rhodium have been shown to catalyze the conversion of aromatic anhydrides into cyclic ketones, suggesting potential for intramolecular C-H activation and cyclization reactions involving aliphatic anhydrides under suitable conditions. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions with Anhydrides

Catalyst System Anhydride Substrate Product(s) Reaction Type
Pd(PPh₃)₄ / H₂ This compound Octanal, Octanoic Acid Hydrogenolysis researchgate.net
Pd(OAc)₂ + Phosphine / Organoboronic Acid Carboxylic Anhydrides Ketones Ketone Synthesis researchgate.net

Enzyme-Mediated Reactions Utilizing this compound

Enzymes, as highly specific and efficient biocatalysts, enable a range of transformations involving this compound and its parent acid under mild, environmentally benign conditions. Lipases are particularly prominent in this area. wikipedia.org

Lipases are widely employed to catalyze esterification and transesterification reactions (octanoylation) with high chemo-, regio-, and enantioselectivity. nih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, are frequently used due to their stability and reusability. nih.govresearchgate.net

These enzymes can catalyze the acylation of various nucleophiles, including alcohols, flavonoids, and steroids, using octanoic acid, its esters, or the anhydride as the acyl donor. researchgate.netconicet.gov.ar For example, the regioselective acylation of the primary hydroxyl group of hydrocortisone (B1673445) has been achieved with high yields using CALB with either octanoic acid or ethyl octanoate (B1194180). conicet.gov.ar Similarly, flavonoid esters with modified lipophilicity and biological activity have been synthesized by acylating compounds like naringin (B1676962) and rutin (B1680289) with octanoic acid, catalyzed by CALB. researchgate.net

Kinetic studies have been performed on lipase-catalyzed reactions involving octanoic acid derivatives. The hydrolysis of thiolesters of methyl-branched octanoic acids showed that branching near the carbonyl group significantly reduces or eliminates activity for several commercial lipases. nih.gov In the esterification of alcohols with configurationally pure 2-methyloctanoic acids, the S-enantiomer reacted faster with all lipases tested. nih.gov

Table 3: Selected Lipase-Catalyzed Reactions with Octanoic Acid/Derivatives

Enzyme Substrate(s) Acyl Donor Product
Candida antarctica Lipase B Hydrocortisone Octanoic Acid / Ethyl Octanoate 21-Octanoyloxy-11β,17α-dihydroxypregn-4-en-3,20-dione conicet.gov.ar
Candida antarctica Lipase B Naringin, Rutin Octanoic Acid Naringin/Rutin Octanoate Esters researchgate.net
Rhizomucor miehei Lipase Aryl Esters of 2-Methyloctanoic Acid Water (R)-2-Methyloctanoic Acid (via hydrolysis) nih.gov

Beyond direct acylation, biocatalytic systems can utilize this compound or its corresponding acid in multi-step chemoenzymatic sequences. A prime example is the in-situ generation of peroctanoic acid for epoxidation reactions. nih.gov Here, a lipase like CALB catalyzes the reaction between octanoic acid and hydrogen peroxide to form peroctanoic acid. nih.govnih.gov This peroxy acid then acts as a chemical oxidant to epoxidize an alkene, such as cyclohexene. nih.govmdpi.com This approach avoids the handling of hazardous, pre-formed peroxy acids and can be performed in greener solvents like ionic liquids. nih.gov

Another chemoenzymatic strategy involves the lipase-mediated formation of oxaziridines. In this system, a lipase is used to generate a peracid from octanoic acid and a peroxide donor like urea-hydrogen peroxide (UHP). The peracid then oxidizes an imine (Schiff base) in a subsequent chemical step to form the corresponding oxaziridine (B8769555) ring. These examples demonstrate how biocatalysts can be integrated into reaction cascades, where an enzyme performs a key activation step, enabling further chemical transformations. researchgate.net

Interdisciplinary Research Involving Octanoic Anhydride in Biochemical and Materials Sciences

Metabolic and Enzymatic Pathways Research Involving Octanoic Acid Derivatives

The derivatives of octanoic acid, for which octanoic anhydride (B1165640) can serve as a precursor, are integral to understanding various metabolic and enzymatic processes.

Investigation of Acyl-CoA Synthase and Related Enzyme Mechanisms

Acyl-CoA synthetases are crucial enzymes that activate fatty acids by converting them to their corresponding acyl-CoA thioesters. asm.org Research into the mechanisms of these enzymes often utilizes derivatives of octanoic acid. For instance, studies on acyl-CoA synthetase from Pseudomonas fragi have demonstrated its ability to catalyze the synthesis of adenosine (B11128) 5′-polyphosphates and dinucleoside polyphosphates, with octanoyl-AMP being a key intermediate. asm.org The synthesis of fatty acyl-CoA thioesters for these studies can be achieved by reacting the fatty acid with ethylchloroformate to form a mixed anhydride, which then reacts with coenzyme A. asm.org

Furthermore, the inhibitory effects of various compounds on acyl-CoA synthetase activity are investigated using octanoic acid as a substrate. asm.org In a study on FadD from Pseudomonas putida CA-3, a true long-chain fatty acyl coenzyme A synthetase, the enzyme's activity was assayed by measuring the formation of hydroxamate in the presence of octanoic acid. asm.org

Role in Lipid Metabolism Research Pathways

Octanoic acid and its derivatives play a significant role in lipid metabolism research. Medium-chain fatty acids (MCFAs) like octanoic acid are metabolized differently from long-chain fatty acids and have been studied for their potential therapeutic effects. mdpi.comfrontiersin.org

Studies using HepG2 cells, a human liver cancer cell line, have shown that octanoic acid does not induce the detrimental lipid accumulation typically caused by long-chain fatty acids like palmitate. mdpi.com Instead, it promotes a more balanced metabolic profile. mdpi.com Research on the metabolic effects of octanoic acid in glioblastoma cells has revealed that it can influence mitochondrial metabolism and increase the production of ketone bodies. frontiersin.org

Recent studies have also highlighted the role of sodium octanoate (B1194180), a derivative of octanoic acid, in regulating lipid metabolism and alleviating intestinal dysfunction through the AMPK signaling pathway. nih.gov Furthermore, octanoic acid is a known product of the mitochondrial fatty acid synthesis (mtFAS) pathway in the form of octanoyl-ACP, which is a precursor for the biosynthesis of lipoic acid, a vital cofactor for several mitochondrial enzyme complexes. wikipedia.org

Polymer Chemistry and Materials Science Applications

The reactivity of octanoic anhydride makes it a valuable tool in the synthesis and modification of polymers and other materials. numberanalytics.com

Monomer Functionalization for Specialty Polymers and Copolymers

This compound is utilized in the functionalization of monomers to create specialty polymers with tailored properties. For example, it has been used in the acylation of p-tert-butylcalix acs.orgarene to improve its solubility in dimethacrylate cross-linkers for the development of new polymeric composites for restorative filling materials. researchgate.net The reaction involves the esterification of the calixarene (B151959) with this compound, followed by methacrylation. researchgate.net This functionalization is crucial for creating materials with specific characteristics, such as reduced polymerization shrinkage and improved biocompatibility. researchgate.net

The versatility of anhydrides in polymer chemistry is also demonstrated by the use of other anhydrides, like itaconic anhydride, to introduce polar functionality into polymers. researchgate.net

Surface Modification and Coating Technologies with Octanoyl Moieties

The introduction of octanoyl moieties through reactions with this compound can significantly alter the surface properties of materials. This is particularly relevant in the field of wood science, where esterification with anhydrides is a classic method for wood surface modification. mdpi.com This treatment reduces the hygroscopic nature of wood by replacing hydrophilic hydroxyl groups with hydrophobic acyl groups, leading to improved dimensional stability and resistance to weathering. mdpi.com

In more advanced applications, surface modification technologies utilize various chemical processes to create functional coatings. While direct use of this compound in all modern coating technologies is not always specified, the principles of using reactive organic molecules to create hydrophobic and protective layers are central. aculon.com For instance, the acylation of 2-methylfuran (B129897) with this compound is a key step in producing biorenewable surfactants. osti.gov

Synthesis of Biodegradable Polymers and Bioplastics

This compound and related compounds are relevant to the synthesis of biodegradable polymers. Polyanhydrides are a class of biodegradable polymers known for their hydrolytically unstable anhydride bonds, which allow for controlled surface erosion and drug release. acs.orgfiveable.me While the direct polymerization of this compound into a high molecular weight homopolymer is not a common route for creating stable bioplastics, the principles of polyanhydride chemistry are foundational.

The synthesis of biodegradable polymers often involves the melt condensation of dicarboxylic acid monomers with acetic anhydride. acs.org Fatty acids, including octanoic acid, can be incorporated into polyanhydride structures to modify their properties. For example, incorporating high loadings of fatty acids can lead to lower molecular weight polymers. acs.org

Furthermore, the broader field of bioplastics relies on the conversion of renewable resources, including fatty acids, into polymers. mdpi.comacs.org Microorganisms can accumulate polyhydroxyalkanoates (PHAs), a type of biodegradable polyester (B1180765), from various carbon sources, including fatty acids. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C16H30O3 cymitquimica.comchembk.comchembk.com
Molar Mass 270.41 g/mol chembk.comchembk.com
Appearance Colorless to pale yellow liquid cymitquimica.comchembk.comchembk.com
Odor Pungent, fatty cymitquimica.comchembk.comchembk.com
Melting Point -1 °C chembk.comchembk.com
Boiling Point 180 °C / 20 mmHg chembk.comchembk.com
Flash Point 142.4 °C chembk.comchembk.com
Density 0.91 g/cm³ chembk.comchembk.com
Solubility Soluble in organic solvents, limited in water cymitquimica.com

Biochemical Tool and Probe Development Utilizing Octanoyl Moieties

The octanoyl group, a saturated eight-carbon acyl chain, has become an invaluable component in the development of chemical tools and probes for biochemical research. Its moderate lipophilicity allows it to interact with biological systems, particularly proteins and membranes, in ways that are significant for studying various cellular processes. This compound serves as a key reagent in the synthesis of these tools, enabling the specific introduction of the octanoyl moiety onto biomolecules.

Synthesis of Octanoyl-Tagged Biomolecules for Research Applications

The chemical reactivity of this compound makes it a versatile tool for the acylation of biomolecules, a process that attaches an octanoyl group to a target molecule. cymitquimica.com This modification is instrumental in creating molecular probes designed to investigate complex biological questions. The synthesis of these tagged biomolecules often involves the reaction of this compound with nucleophilic groups on the target molecule, such as amines or hydroxyls, to form stable amide or ester linkages, respectively. cymitquimica.com

A significant area of application is in the study of peptides and proteins. Researchers have developed methods to generate Nα-acylated peptides by utilizing a mixed anhydride intermediate. acs.orgnih.gov For instance, in a prebiotically plausible scenario, the reaction of an N-carboxyanhydride (NCA) with octanoic acid can form a mixed anhydride. This transient but reactive species then serves as an effective octanoyl transfer agent to acylate amino acids and peptides. acs.orgnih.gov Studies have shown that the efficiency of this octanoylation is proportional to the concentration of the octanoic acid. nih.gov This strategy highlights a pathway for creating octanoyl-tagged peptides that can be used to study how lipophilic modifications affect peptide structure, function, and interaction with membranes. acs.org

Beyond peptides, more complex probes have been synthesized for specific research applications. For example, an azide-labeled N-octanoyl-deoxysphinganine was developed as a specialized reporter. researchgate.net This molecule, incorporating both an octanoyl group and a bioorthogonal azide (B81097) handle, was created to monitor the activity of acid ceramidase in intact cells, demonstrating the sophisticated design of modern biochemical probes. researchgate.net

Table 1: Examples of Synthesized Octanoyl-Tagged Biomolecules

Octanoyl-Tagged Biomolecule Synthetic Precursor/Method Research Application
Octanoyl-peptides Octanoic acid + N-Carboxyanhydride (forms mixed anhydride intermediate) acs.orgnih.gov Studying formation of lipophilic peptides and their role in protocell membranes. acs.orgnih.gov
Azide-labeled N-octanoyl-deoxysphinganine N/A Monitoring acid ceramidase activity in living cells. researchgate.net

Investigation of Protein Acylation and Deacylation Mechanisms

Protein acylation, the attachment of fatty acids to protein residues, is a critical post-translational modification that regulates protein localization, stability, and function. researchgate.netfrontiersin.org The octanoyl group is a naturally occurring modification in some proteins, making it a key focus for research into the enzymes that add and remove it. researchgate.netresearchgate.net

One of the most prominent examples of protein octanoylation is the modification of ghrelin, a peptide hormone that regulates hunger and metabolism. researchgate.net Ghrelin requires octanoylation at a specific serine residue to become active and bind to its receptor. researchgate.netresearchgate.netresearchgate.net The enzyme responsible for this specific modification is Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family. researchgate.net The study of the ghrelin/GOAT system provides fundamental insights into how protein function is switched on by a specific fatty acid modification.

Conversely, the removal of acyl groups (deacylation) is an equally important regulatory mechanism. The sirtuin family of enzymes, which are NAD+-dependent deacylases, play a major role in this process. nih.gov Research has shown that several sirtuins can hydrolyze long-chain acyl groups from lysine (B10760008) residues. frontiersin.orgnih.gov Specifically, SIRT6 has been shown to efficiently remove octanoyl groups from lysine-modified peptides in vitro. frontiersin.org Synthetic peptides carrying an octanoyl-lysine modification are therefore crucial tools for assaying the enzymatic activity of SIRT6 and other deacylases, helping to elucidate their substrate specificity and biological roles in regulating cellular metabolism and stress responses. frontiersin.orgnih.gov

Table 2: Research Findings on Protein Octanoylation and Deacylation

Process Protein/Substrate Key Enzyme Research Finding
Acylation Ghrelin Ghrelin O-acyltransferase (GOAT) Octanoylation of a serine residue is required for ghrelin's biological activity. researchgate.netresearchgate.netresearchgate.net
Deacylation Octanoyl-lysine peptides Sirtuin 6 (SIRT6) SIRT6 can efficiently hydrolyze octanoyl modifications, indicating its role as a long-chain deacylase. frontiersin.org

Advanced Analytical and Spectroscopic Approaches for Investigating Octanoic Anhydride Systems

Vibrational Spectroscopy for Reaction Monitoring and Product Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers powerful tools for real-time reaction monitoring and the confirmation of product formation in systems involving octanoic anhydride (B1165640). These non-destructive techniques provide molecular-level information about the chemical transformations occurring.

Fourier Transform Infrared (FT-IR) Spectroscopy in Reaction Kinetics

In-situ FT-IR spectroscopy is an invaluable technique for monitoring the concentrations of reactants and products in real-time without disturbing the reaction mixture. flvc.org This method allows for the detailed study of reaction kinetics under various experimental conditions. flvc.org For instance, in the synthesis of octanoic anhydride from octanoic acid, FT-IR can track the appearance of the characteristic anhydride bands around 1825 cm⁻¹ and 1760 cm⁻¹. prepchem.com

The application of in-situ FT-IR has been demonstrated in studying the kinetics of anhydride hydrolysis, such as that of acetic anhydride, providing a model for understanding similar reactions with this compound. flvc.orgflvc.org By monitoring the change in absorbance of specific peaks over time, reaction orders and rate constants can be determined. flvc.org This approach has been successfully used to investigate the acylation of 2-methylfuran (B129897) with this compound, revealing the reaction's dependence on reactant concentrations. osti.gov Furthermore, FT-IR analysis has been crucial in confirming the esterification of cellulose (B213188) with this compound, where the formation of ester linkages is observed through characteristic spectral changes. researchgate.netrsc.org Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has also been employed to study the interaction of octanoic acid with catalyst surfaces, which is relevant to reactions where this compound is formed or consumed. acs.org

A study on the interaction of anhydride compounds with aluminum oxide surfaces using Infrared Reflection Absorption Spectroscopy (IRRAS) showed that the anhydride group could be hydrolyzed to form two carboxylic acid groups, which then coordinate to the surface. researchgate.net This highlights the utility of FT-IR in understanding surface reactions involving anhydrides.

Raman Spectroscopy for In-situ Reaction Analysis

Raman spectroscopy serves as a complementary technique to FT-IR for in-situ reaction analysis, particularly in aqueous environments where water absorption can interfere with FT-IR measurements. It has been effectively used to study the hydrolytic degradation of polyanhydride network polymers, providing spatial and temporal information about the reaction progress. researchgate.net This technique allows for the monitoring of the concentration gradient of unreacted anhydride from the surface to the core of a polymer sample. researchgate.net

While direct studies on in-situ Raman analysis of this compound reactions are not abundant in the provided search results, the principles demonstrated with other anhydrides are applicable. For example, Raman microspectroscopy has been used to analyze the molecular structure and composition of materials, which could be extended to characterize materials modified with this compound. mdpi.com The potential of Raman spectroscopy for analyzing lipids and fatty acid derivatives has been systematically investigated, providing a foundation for its application to this compound systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural analysis of organic molecules, including the derivatives of this compound. Both solution-state and solid-state NMR techniques provide invaluable insights into molecular connectivity and conformation.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC)

Advanced 2D-NMR techniques are instrumental in unambiguously assigning the structure of complex molecules derived from this compound. These experiments reveal correlations between different nuclei, mapping out the carbon-hydrogen framework.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in a molecule. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-proton (¹³C-¹H) pairs. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together different molecular fragments. rsc.org

These techniques have been used to characterize a wide array of organic compounds, and their application is essential for confirming the structure of this compound derivatives. ucl.ac.ukrsc.orgacs.org For example, in the synthesis of cellulose esters, ¹H and ¹³C NMR, including 2D techniques, have been used to confirm the successful grafting of octanoyl groups and to determine the degree of substitution. rsc.orgcore.ac.uk

Solid-State NMR for Polymer and Material Characterization

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure, dynamics, and morphology of solid materials, such as polymers derived from or modified with this compound. vdoc.pubelsevier.com Unlike solution NMR, ssNMR can analyze insoluble materials in their native state. researchgate.net

Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C and provides information about molecular rigidity. beilstein-journals.orgsolidstatenmr.org.uk By analyzing the chemical shifts and relaxation times, one can probe the crystalline and amorphous regions of a polymer, as well as the mobility of different molecular segments. vdoc.pubsolidstatenmr.org.uk For instance, ssNMR has been used to study tannin-based copolymer resins, where different spectral regions correspond to different carbon environments, allowing for the characterization of the polymer network. mdpi.com This approach is directly applicable to the characterization of polymers synthesized using this compound, providing insights into their cross-linking and molecular structure. researchgate.net

Mass Spectrometry for Reaction Intermediates and Complex Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio. It is particularly valuable for identifying transient reaction intermediates and analyzing complex mixtures generated in reactions involving this compound.

Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are common MS techniques. ESI-MS is well-suited for analyzing polar and non-volatile compounds directly from solution. acs.orgnih.gov For example, ESI-high-resolution mass spectrometry (ESI-HRMS) has been used to analyze the complex mixture of products formed during the N-carboxyanhydride-mediated fatty acylation of amino acids with octanoic acid, a process that can involve this compound as an intermediate. acs.orgnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information and aiding in the identification of unknown compounds. acs.orgnih.govresearchgate.net This has been employed to investigate the mechanism of mixed anhydride formation between a valine-N-carboxyanhydride and octanoic acid. acs.orgnih.gov

GC-MS is used for the analysis of volatile and semi-volatile compounds. creative-proteomics.comavantorsciences.com It has been utilized to identify a mixed acetic-octanoic anhydride as a key intermediate in the esterification of cellulose. core.ac.uk Derivatization with this compound has also been used to improve the chromatographic and mass spectrometric properties of polar analytes like glucosamine-phosphates, enabling their analysis by LC-MS/MS. researchgate.net

Interactive Data Table: Analytical Techniques for this compound Systems

Analytical TechniqueAbbreviationInformation ProvidedApplication Examples with this compound
Fourier Transform Infrared SpectroscopyFT-IRFunctional groups, reaction kinetics, product confirmationMonitoring acylation reactions, confirming cellulose esterification flvc.orgosti.govresearchgate.netrsc.org
Raman SpectroscopyMolecular vibrations, in-situ analysis in aqueous mediaStudying polyanhydride degradation (by analogy) researchgate.net
Correlation SpectroscopyCOSY¹H-¹H correlations, proton connectivityStructural elucidation of derivatives ucl.ac.uk
Heteronuclear Single Quantum CoherenceHSQCDirect ¹³C-¹H correlationsStructural elucidation of derivatives rsc.org
Heteronuclear Multiple Bond CorrelationHMBCLong-range ¹³C-¹H correlationsStructural elucidation of derivatives rsc.org
Solid-State Nuclear Magnetic ResonancessNMRStructure and dynamics of solid materialsCharacterization of polymers and modified materials researchgate.netvdoc.pubmdpi.com
Electrospray Ionization Mass SpectrometryESI-MSMolecular weight of polar, non-volatile compoundsAnalysis of reaction products and intermediates in solution acs.orgnih.gov
Gas Chromatography-Mass SpectrometryGC-MSMolecular weight of volatile/semi-volatile compoundsIdentification of mixed anhydrides, purity analysis core.ac.ukavantorsciences.com
Tandem Mass SpectrometryMS/MSStructural information from fragment ionsMechanistic studies, identification of unknowns acs.orgnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds generated in reactions involving this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In research, GC-MS is frequently employed to identify reaction intermediates and byproducts. For instance, in studies of cellulose esterification, where acetic anhydride is used as a co-reactant with octanoic acid, GC-MS analysis of the esterifying mixture was crucial. It revealed the in situ formation of a new volatile compound, a mixed acetic-octanoic anhydride, which was identified as the key reactive species enabling the grafting of the fatty chain onto the cellulose. core.ac.uk The identification was confirmed by comparing the retention time and mass spectrum of the unknown product with a synthesized standard of acetic-octanoic anhydride. core.ac.uk The mass spectrum provided clear evidence, showing the characteristic octanoyl fragment (m/z = 127) and acetyl fragment (m/z = 43). core.ac.uk

Similarly, in processes designed for producing fatty acid anhydrides, GC-MS is used to confirm the structure of mixed anhydrides, which are identified based on their retention times. google.com The technique is sensitive enough to detect and identify various components in a complex mixture, such as the analysis of 2-methylfuran acylation products where GC-MS was used to confirm the identity of the primary product, 2-octanoyl-5-methyl-furan, alongside unreacted this compound and the octanoic acid byproduct. osti.gov

Below is a table summarizing typical GC-MS conditions used for the analysis of compounds related to this compound systems.

ParameterCondition 1: Mixed Anhydride Identification core.ac.ukCondition 2: Fatty Anhydride Process Analysis google.com
Column Not SpecifiedJ&W DB-5, 30 m x 0.32 mm ID, 1.0 μm film
Oven Program Not Specified80°C (0.5 min hold), ramp 20°C/min to 350°C (10 min hold)
Carrier Gas Not SpecifiedUltra high purity Hydrogen
Ionization Mode Not SpecifiedChemical Ionization (for specific applications)
Sample Prep Direct analysis of esterifying mixtureDerivatization with BSTFA, heated to 100°C for 5 min

This table presents an interactive summary of GC-MS parameters from research literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For non-volatile or thermally unstable compounds, such as acylated peptides or polar intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique is particularly valuable in biochemical and biotechnological research where this compound or related species are used for functionalization.

In studies of protocell membrane functionalization, LC-MS was used to analyze the products of N-Carboxyanhydride-mediated acylation of amino acids and peptides with octanoic acid. nih.govacs.org The analysis of reaction aliquots using an HPLC system coupled to a mass spectrometer allowed for the separation and identification of a complex mixture of non-volatile peptide and acyl-peptide products. nih.govacs.org In other applications, LC-MS/MS is used to analyze polar analytes that are first derivatized to improve their chromatographic retention. A study demonstrated that highly polar compounds like glucosamine-1-phosphate and glucosamine-6-phosphate, which are difficult to retain on reverse-phase columns, could be successfully resolved and quantified after derivatization with this compound. core.ac.uk

The selection of the mobile phase and ionization source is critical. Electrospray ionization (ESI) is commonly used as it is a soft ionization technique suitable for large and fragile molecules like peptides. nih.govacs.orgddtjournal.com

ParameterCondition for Acylated Peptide Analysis nih.govacs.org
HPLC System Agilent 1200
Mass Spectrometer Agilent 6520 Q-TOF or Agilent 6230 TOF
Column C8 reversed-phase (for general fatty acid analysis) nih.gov
Mobile Phase Water-methanol gradient with an ion pairing agent (e.g., tributylamine) nih.gov
Ionization Source Electrospray Ionization (ESI)
Detector Quadrupole-Time of Flight (Q-TOF) or Time of Flight (TOF)

This table presents an interactive summary of LC-MS parameters from research literature.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds. When coupled with LC or ESI, HRMS is indispensable for elucidating complex reaction mixtures involving this compound.

Qualitative analysis of peptide acylation reactions by ESI-HRMS revealed the presence of a complex mixture of peptides and their fatty acylated products. nih.govacs.org The high mass accuracy of instruments like a Q-TOF mass spectrometer allows for the confident assignment of molecular formulas to the detected ions. For example, in a reaction involving Val-NCA and octanoic acid, HRMS spectra could distinguish between various oligo-valine products and their acylated counterparts. nih.govacs.org Tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments further aid in structural elucidation by providing fragmentation patterns of selected precursor ions. nih.gov

ApplicationInstrumentationKey FindingReference
Peptide Acylation AnalysisAgilent 6520 Q-TOF or Agilent 6230 TOFIdentified a complex mixture of peptide and acyl-peptide products. nih.gov, acs.org
Mechanistic StudiesBruker Esquire 6000 ESI-ion trapDetected a transient mixed anhydride species from Val-NCA and isotopically labeled octanoic acid. nih.gov

This table interactively showcases the application of HRMS in this compound research.

Chromatographic Methods for Quantitative Analysis and Purity Assessment in Research

Chromatographic techniques are fundamental for determining the concentration and assessing the purity of this compound and related compounds in research and commercial settings.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Refractive Index Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of compounds in this compound systems. The choice of detector depends on the properties of the analyte.

This compound itself does not possess a strong chromophore, making direct detection by a UV-Vis detector challenging. However, HPLC with UV-Vis detection is highly effective for analyzing reaction products that do contain a UV-absorbing group. For instance, in the synthesis of N-Acyl Dopamine derivatives, semi-preparative HPLC was essential for purifying the final product, which could be monitored by its UV absorbance. rug.nl In studies of peptide acylation, an HPLC system equipped with a Diode Array Detector (DAD), a type of UV-Vis detector, was used in conjunction with a mass spectrometer to analyze the separated products. nih.govacs.org

For analytes like this compound that lack a UV chromophore, a Refractive Index (RI) detector can be used. The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from the column. While generally less sensitive than UV detectors and incompatible with gradient elution, it provides a means for quantifying non-absorbing compounds. A standard HPLC method for analyzing octanoic acid uses a mobile phase of acetonitrile (B52724) and water, which is suitable for use with an RI detector if the UV-absorbing acid in the mobile phase is removed. sielc.com

X-ray Crystallography for Crystalline Derivatives and Reaction Products

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature (melting point: –1°C), this technique is invaluable for characterizing its solid, crystalline derivatives and reaction products. avantorsciences.com

The structural confirmation of a reaction product is often the final step in its chemical identification. If a reaction involving this compound yields a crystalline material, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and stereochemistry. This is crucial for confirming the outcome of a synthetic pathway or for studying the structure of complex molecules where this compound was used as a reagent. For example, while not specific to this compound, research on other organic molecules demonstrates the power of X-ray crystallography in unambiguously characterizing reaction products and transition state analogues. epfl.chjhu.edu The method is essential for solving the "phase problem" in crystallography to reveal the complete molecular architecture. nih.gov

In essence, although this compound itself is not analyzed by this method, the structural elucidation of its crystalline derivatives provides critical insights into the chemical transformations it undergoes.

Advanced Hyphenated Techniques in this compound Research (e.g., GCxGC-MS, LC-NMR)

The investigation of this compound and its related systems often involves complex matrices, requiring analytical techniques that offer both high-resolution separation and definitive structural identification. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in this field. Techniques such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) provide unparalleled insights into the composition and structure of these chemical systems.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that significantly enhances peak capacity and resolution compared to conventional one-dimensional GC. shimadzu.com In a GCxGC system, every fraction of the eluate from a primary analytical column is systematically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. shimadzu.com This two-column system, housed in a GC oven, is connected via a modulator, which is the core component of the instrument. shimadzu.com The modulator cryogenically or thermally traps and then rapidly releases analytes, creating a series of high-speed separations on the second column for every peak eluting from the first. shimadzu.com

When coupled with a mass spectrometer (MS), GCxGC becomes a formidable tool for the analysis of complex volatile and semi-volatile mixtures. nih.gov The MS detector provides mass spectra for the highly resolved chromatographic peaks, enabling positive identification of individual components, including isomers that may be difficult to distinguish using standard GC-MS. nih.gov

In the context of this compound research, GCxGC-MS is particularly useful for:

Resolving Complex Mixtures: Separating this compound from structurally similar compounds, such as other fatty acid anhydrides, esters, or degradation products, within a complex sample matrix like essential oils or industrial reaction mixtures. nih.govmdpi.com

Trace-Level Detection: Identifying trace impurities or byproducts in high-purity this compound samples, which is critical for quality control.

Metabolite Profiling: In biochemical studies, this technique can differentiate octanoic acid derivatives and related metabolites with high precision. nih.gov

The data output from a GCxGC-MS analysis is a contour plot, where the x-axis represents the retention time on the first-dimension column (¹t_R), the y-axis represents the retention time on the second-dimension column (²t_R), and the color or intensity of the spots corresponds to the analyte concentration. The mass spectrometer provides a third dimension of data for positive identification.

Table 1: Representative GCxGC-MS Data for a Hypothetical Sample Containing this compound This table presents plausible data for illustrative purposes.

CompoundFirst Dimension Retention Time (¹t_R, min)Second Dimension Retention Time (²t_R, s)Key Identifying Ions (m/z)
Hexanoic Anhydride14.252.899, 117, 214
Octanoic Acid15.503.160, 127, 144
This compound18.103.5111, 127, 143, 270
Methyl Octanoate (B1194180)13.802.574, 87, 158
Decanoic Anhydride21.504.0155, 171, 326

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy directly links the separation capabilities of high-performance liquid chromatography (HPLC) with the powerful structure elucidation ability of NMR spectroscopy. sci-hub.semdpi.com This hyphenation allows for the unambiguous identification of analytes in complex mixtures, especially those that are non-volatile, thermally labile, or lack a chromophore for UV detection. mdpi.comresearchgate.net

LC-NMR systems can operate in several modes:

On-flow Mode: NMR spectra are acquired continuously as the HPLC eluent flows through a specialized NMR flow cell. This mode is ideal for a quick overview of the sample components but offers limited sensitivity. sci-hub.se

Stop-flow Mode: When a peak of interest is detected (e.g., by a UV detector), the HPLC pump is stopped, and the analyte is held stationary within the NMR flow cell. mdpi.com This allows for extended data acquisition, including sophisticated two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), to obtain detailed structural information. sci-hub.se

LC-SPE-NMR Mode: In this off-line or at-line configuration, eluted peaks are trapped individually on small solid-phase extraction (SPE) cartridges. The trapped analytes are then eluted with a fully deuterated solvent into an NMR tube for analysis. This mode significantly enhances sensitivity by concentrating the sample and eliminating interfering signals from non-deuterated HPLC solvents. sci-hub.se

For this compound, LC-NMR would be particularly advantageous for analyzing reaction mixtures where non-volatile catalysts, starting materials, or polymeric byproducts are present. It provides definitive structural confirmation without the need for derivatization, which is often required for GC analysis. nih.gov The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. Acid anhydrides are characterized by two carbonyl stretching bands in their IR spectra and specific chemical shifts in their ¹³C NMR spectra. libretexts.orgoregonstate.edu The carbonyl carbon of an anhydride typically resonates in the 160-185 ppm range. oregonstate.edu

Table 2: Representative NMR Spectroscopic Data for this compound This table presents typical chemical shift values based on established principles of NMR spectroscopy.

¹H NMR Data (CDCl₃)¹³C NMR Data (CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCarbon AssignmentChemical Shift (δ, ppm)
-CH₂-C=O~2.45TripletC=O~168.5
-CH₂-CH₂-C=O~1.70Multipletα-CH₂~34.2
-(CH₂)₄-~1.30Multipletβ-CH₂~24.5
-CH₃~0.90TripletOther CH₂~31.5, ~28.8, ~22.5
CH₃~14.0

Theoretical and Computational Investigations of Octanoic Anhydride

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to predicting the intrinsic properties of molecules like octanoic anhydride (B1165640). researchgate.net These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each providing a unique level of accuracy and computational cost. sumitomo-chem.co.jp

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and reactivity of organic compounds because it offers a favorable balance between accuracy and computational expense. sumitomo-chem.co.jp DFT is widely used to map potential energy surfaces, identify transition states and intermediates, and elucidate complex reaction mechanisms. rsc.org

A key application of DFT in the context of octanoic anhydride is in studying acylation reactions. For instance, the kinetics of the Friedel-Crafts acylation of 2-methylfuran (B129897) with this compound over a Brønsted acid catalyst has been investigated. researchgate.net In this study, a catalytic cycle was proposed involving either a concerted mechanism or a stepwise mechanism. researchgate.net Computational modeling of the experimental kinetic data, which showed apparent reaction orders of approximately 0.5 for this compound and 0.6 for 2-methylfuran, supported a concerted Eley-Rideal type mechanism. researchgate.netresearchgate.net This mechanism involves the electrophilic attack of an acyl species formed from the anhydride on the furanic substrate. researchgate.net

DFT calculations are essential for:

Determining Reaction Energetics: Calculating the activation energy barriers and reaction enthalpies to predict the feasibility and rate-determining steps of a reaction. For example, in a Pd-catalyzed acylation, DFT was used to show that the oxidative addition of the anhydride was the rate-determining step. rsc.org

Visualizing Transition States: Identifying the geometry of the high-energy transition state complex, which is critical for understanding how reactants convert to products.

Elucidating Catalytic Cycles: Modeling the interaction of this compound with a catalyst surface, as demonstrated in studies of similar molecules on metal surfaces, where DFT calculations complemented experimental data to describe adsorption and decomposition pathways. researchgate.net

Table 1: Key Findings from DFT-Supported Kinetic Study of 2-Methylfuran Acylation with this compound
ParameterFindingSignificance
Reaction Mechanism The experimental data was consistent with a concerted Eley-Rideal mechanism. researchgate.netProvides a molecular-level description of the reaction pathway, guiding efforts to optimize reaction conditions.
Apparent Reaction Order ~0.5 with respect to this compound concentration. researchgate.netQuantifies the dependence of the reaction rate on the anhydride concentration, essential for kinetic modeling and reactor design.
Apparent Reaction Order ~0.6 with respect to 2-methylfuran concentration. researchgate.netIndicates a complex relationship where the rate is also strongly dependent on the substrate.
Kinetic Model Fitting A kinetic model based on the concerted mechanism successfully fit the experimental rate data. researchgate.netValidates the proposed mechanism and allows for the prediction of reaction rates under different conditions.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. sumitomo-chem.co.jpkit.edu They are particularly valuable for obtaining precise energetic data and describing electronic properties. aps.org

For this compound, ab initio calculations can be employed to determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Energetic Properties: Calculating the total energy, heat of formation, and bond dissociation energies.

Electronic Properties: Determining the dipole moment, ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org

While specific ab initio studies focused solely on this compound are not extensively published, the methodologies are well-established. aps.orgspbstu.ru The data generated from such calculations are invaluable for parameterizing force fields used in molecular dynamics simulations and for building a fundamental understanding of the molecule's intrinsic characteristics.

Table 2: Representative Data from a Hypothetical Ab Initio Calculation on this compound
PropertyPredicted ValueMethodological Basis
Total Energy -992.4 HartreeBased on Coupled Cluster (e.g., CCSD(T)) methods known for high accuracy in energy calculations. researchgate.net
HOMO Energy -10.8 eVDerived from methods that provide reliable orbital energies, crucial for predicting reactivity. scirp.org
LUMO Energy +1.2 eVThe LUMO energy indicates the ability to accept an electron. scirp.org
HOMO-LUMO Gap 12.0 eVA large gap suggests high kinetic stability. scirp.org
Dipole Moment ~2.5 DebyeCalculated from the electronic wave function, indicating the molecule's overall polarity.
C=O Bond Length 1.20 ÅAb initio methods provide structural parameters close to experimental values. aps.org
C-O-C Angle 117°Reflects the geometry around the central anhydride oxygen. aps.org

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Molecular Dynamics Simulations of Solvent Interactions and Reaction Environments

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules in a larger system over time. charlotte.edu MD simulations are essential for understanding how this compound behaves in a solution, interacts with interfaces, and functions within a complex reaction environment. These simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system.

MD simulations can elucidate:

Solvation Properties: The Gibbs free energy of solvation can be calculated to predict the solubility of this compound in various solvents. rsc.org Simulations can also reveal the specific arrangement of solvent molecules around the anhydride, providing insight into solute-solvent interactions.

Interfacial Behavior: In multiphase systems, MD simulations can model the orientation and concentration of this compound at interfaces, such as a liquid-liquid or liquid-vapor interface. This is particularly relevant for understanding its role in reactions that occur at phase boundaries.

Conformational Dynamics: The flexible alkyl chains of this compound can adopt numerous conformations. MD simulations can explore this conformational landscape and identify the most probable structures in a given environment, which can influence its reactivity.

For example, MD simulations of systems containing anhydrides have been used to investigate their interaction with other molecules in solution, such as the binding of acetate (B1210297) ions (formed from acetic anhydride) to cellulose (B213188) in a DMSO solvent. mdpi.com These studies showed that specific interactions, like hydrogen bonding, could be quantified by analyzing the contact time between different species in the simulation. mdpi.com

Table 3: Typical Parameters and Outputs of an MD Simulation for this compound
Simulation Parameter/OutputDescriptionRelevance to this compound
Force Field A set of equations and parameters (e.g., TraPPE, GAFF) describing atomic interactions. rsc.orgAccurately models the intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) forces.
Solvent Model Explicit representation of solvent molecules (e.g., TIP3P for water). rsc.orgAllows for the study of specific solvent-anhydride interactions and the structure of the solvation shell.
Ensemble Thermodynamic conditions (e.g., NVT, NPT) under which the simulation is run.Ensures the simulation realistically represents experimental conditions of constant temperature and/or pressure.
Radial Distribution Function Describes how the density of surrounding atoms varies as a function of distance from a central atom.Reveals the structure of the solvent around the carbonyl carbons and alkyl chains of the anhydride.
Free Energy of Solvation The energy change associated with transferring the molecule from a vacuum to a solvent. rsc.orgA key thermodynamic quantity for predicting solubility and partition coefficients.
Diffusion Coefficient Measures the rate at which the molecule moves through the solvent.Provides insight into mass transport properties relevant for reaction kinetics.

Structure-Reactivity Relationship Predictions and Design Principles

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. For a homologous series of compounds like acid anhydrides, computational studies can identify trends and formulate design principles to predict the behavior of new reactants.

One of the most important structural features of this compound is its long alkyl chains. Computational and experimental studies on the acylation of metal-organic frameworks with a series of linear alkyl anhydrides have shown that steric effects play a critical role. The degree of chemical modification was found to follow an inverse correlation with the size of the anhydride; reactivity decreases as the alkyl chain gets longer. This trend is attributed to steric hindrance, which increasingly impedes the approach of the larger anhydride molecules to the reactive sites within the porous framework.

Furthermore, kinetic studies provide quantitative measures of reactivity. In the acylation of 2-methylfuran, the experimentally determined reaction rate order of ~0.5 for this compound provides a direct link between its concentration (a structural parameter, in a sense) and the reaction outcome. researchgate.net Computational models that can reproduce these experimental kinetics are invaluable for predicting reactivity in related systems. researchgate.net

Table 4: Structure-Reactivity Principles for Anhydrides in Acylation Reactions
Structural FeatureEffect on ReactivityUnderlying PrincipleComputational Evidence
Alkyl Chain Length Reactivity decreases as chain length increases.Steric Hindrance: Longer, bulkier chains impede access to the electrophilic carbonyl centers.Inverse correlation observed in the acylation of porous materials with anhydrides of varying chain lengths.
Electrophilicity of Carbonyl Carbon Higher electrophilicity leads to faster nucleophilic attack.Electronic Effects: Electron-withdrawing groups attached to the acyl moiety increase the positive partial charge on the carbonyl carbon.DFT calculations can quantify the partial charges on atoms and the energy of the LUMO, both of which correlate with electrophilicity. scirp.org
Leaving Group Ability A more stable carboxylate anion is a better leaving group.Thermodynamic Stability: The stability of the leaving group influences the energetics of the transition state for nucleophilic acyl substitution.Ab initio calculations can determine the relative energies of different carboxylate anions.

Computational Design and Screening of Novel Catalysts for Octanoylation

The design and optimization of catalysts are critical for improving the efficiency, selectivity, and sustainability of chemical processes like octanoylation. a-star.edu.sg Computational methods provide a powerful framework for the rational design of catalysts, moving beyond traditional trial-and-error experimentation. nih.govucla.edu This approach involves understanding the reaction mechanism at an atomic level and then using this knowledge to predict which catalyst materials will exhibit superior performance.

The computational design process typically involves:

Mechanism Elucidation: Using DFT to map the entire catalytic cycle for a model catalyst. This includes calculating the adsorption energies of reactants (e.g., this compound), the activation barriers for key steps (e.g., C-O bond cleavage), and the desorption energies of products. kit.edu

Descriptor Identification: Identifying a "descriptor"—a simple, calculable property of the catalyst (like the d-band center of a metal or the binding energy of an intermediate) that correlates strongly with catalytic activity or selectivity.

High-Throughput Screening: Building a large database of potential catalyst materials and calculating the descriptor for each one. This allows for the rapid screening of thousands of candidates to identify the most promising ones.

Experimental Validation: Synthesizing and testing the top candidates identified through computational screening to verify the theoretical predictions.

For octanoylation, which is often a Friedel-Crafts acylation reaction, this approach could be used to design solid acid catalysts (e.g., zeolites, metal oxides) or transition metal catalysts. rsc.org For example, by understanding how this compound binds to and is activated by a Brønsted acid site on a zeolite, computational models can predict how modifying the zeolite's structure or composition would affect the reaction rate and selectivity. researchgate.net

Table 5: Hypothetical Workflow for Computational Screening of Octanoylation Catalysts
StepActionComputational ToolObjective
1. Define Model System Select a model catalyst surface (e.g., γ-Al₂O₃) and the octanoylation reaction.N/AEstablish a baseline for mechanistic investigation.
2. Calculate Adsorption Energy Use DFT to calculate the binding energy of this compound on the catalyst surface.VASP, Quantum ESPRESSODetermine the strength of interaction; strong binding is needed for activation, but too strong can lead to catalyst poisoning.
3. Map Reaction Pathway Locate the transition state for the rate-determining step (e.g., anhydride activation or acyl transfer).DFT with transition state search algorithms (e.g., NEB, GSM). Calculate the activation energy barrier, which is a primary indicator of catalytic activity.
4. Identify Descriptor Correlate the activation energy with a simpler property, such as the adsorption energy of a key intermediate.Statistical analysis, machine learning.Develop a "volcano plot" to identify the optimal range for the descriptor.
5. Screen Candidates Create a library of modified catalysts (e.g., doped γ-Al₂O₃) and calculate the descriptor for each.High-throughput DFT calculations. a-star.edu.sgRapidly identify materials predicted to have near-optimal activity.
6. Propose for Synthesis Select the top 5-10 candidates for experimental testing.N/ABridge the gap between theoretical prediction and practical application.

Research Perspectives on Environmental Fate and Safety Protocols for Octanoic Anhydride

Academic Research on Environmental Degradation Pathways of Anhydrides

The environmental persistence and transformation of octanoic anhydride (B1165640) are primarily governed by its reactivity with water and susceptibility to microbial action. Research into analogous compounds provides a framework for understanding its likely fate.

Acid anhydrides are reactive compounds that readily undergo hydrolysis in the presence of water to form their corresponding carboxylic acids. salempress.com In the case of octanoic anhydride, this reaction yields two molecules of octanoic acid. The hydrolytic processes of anhydrides can often be described with first-order kinetics. researchgate.net

Research has demonstrated that the rate of hydrolysis is significantly influenced by environmental conditions. For instance, a study on methylphosphonic anhydride revealed a strong dependency of the degradation rate on relative humidity; the time for 50% conversion decreased from 761 hours at 33% relative humidity to just 7 hours at 75% relative humidity. pnnl.gov While this compound is a different molecule, this highlights the critical role of water availability in anhydride degradation. The hydrolysis of this compound has been noted to occur due to residual moisture in reactants during other chemical processes. osti.gov Furthermore, studies on other anhydrides, like oleic anhydride, have shown that the reaction rate can be significantly increased by catalytic factors in the environment, such as the presence of vesicles that provide a reaction interface. nih.gov

Table 1: Factors Influencing Anhydride Hydrolysis in Aquatic Environments

Factor Influence on Hydrolysis Rate Research Context Citation
Water Availability Increases rate significantly The degradation rate of methylphosphonic anhydride is strongly dependent on relative humidity. pnnl.gov
pH Influences reaction pathway The stability and hydrolytic behavior of anhydrides are evaluated at varying acidity levels. researchgate.net
Catalysis Can accelerate the reaction The presence of oleate (B1233923) vesicles was found to catalyze the hydrolysis of oleic anhydride. nih.gov

The general mechanism involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride, leading to the cleavage of the anhydride bond. salempress.com This reaction is typically rapid in aqueous environments, suggesting that this compound itself would not persist for long, but would be converted into octanoic acid.

Following hydrolysis, the environmental fate of this compound is determined by the biotransformation of its product, octanoic acid. Octanoic acid is a naturally occurring fatty acid and serves as a precursor in the biosynthesis of other molecules, such as lipoic acid, in microorganisms like E. coli. nih.gov

Research has shown that microorganisms can readily metabolize fatty acids. nih.gov For example, some bacteria utilize octanoic acid as a carbon source for growth and to produce bioplastics like polyhydroxyalkanoates (PHAs) when under environmental stress. acs.org Studies on polymeric anhydrides, such as poly(styrene-alt-maleic anhydride), have demonstrated biodegradation by bacteria. Pseudomonas aeruginosa was capable of degrading 50% of the polymer within 30 days. nih.govacs.org This indicates that the anhydride structure, and certainly its simpler hydrolysis product, can be processed by microbial enzymes. The metabolic pathway for octanoic acid typically involves its activation to octanoyl-CoA, followed by β-oxidation to produce acetyl-CoA, which enters central metabolic cycles.

Hydrolysis Kinetics in Aquatic Environments

Laboratory Safety Research and Best Practices for Handling in Research Environments

The high reactivity of this compound demands stringent safety protocols in a laboratory setting. Research into risk assessment and containment provides a foundation for these best practices. spectrumchemical.com

Beyond standard safety data sheet analysis, advanced risk assessment methodologies are crucial for handling reactive chemicals like this compound. One such method is the Hazard and Operability (HAZOP) study, a systematic technique to identify potential hazards and operational issues. environmentclearance.nic.in A HAZOP analysis for this compound would scrutinize each step of a planned experiment, considering deviations from the intended process and their potential consequences, such as uncontrolled reactions or toxic releases. environmentclearance.nic.in

Another advanced approach involves the use of computational and predictive toxicology methods. ljmu.ac.uk The Threshold of Toxicological Concern (TTC) concept can be used to estimate safe exposure levels for chemicals with limited specific toxicity data. ljmu.ac.uk For this compound, this would involve classifying the molecule based on its structure and using established thresholds of concern to guide handling procedures. General frameworks for chemical risk assessment guide this process, starting from substance selection and information gathering through hazard and exposure characterization. icca-chem.org

Table 2: Key Steps in a HAZOP Study for a Process Involving this compound

Step Description Example for this compound Citation
1. Define Nodes Divide the process into manageable sections (e.g., storage, reaction, workup). NODE 1: Storage of this compound. NODE 2: Addition to reactor. environmentclearance.nic.in
2. Apply Guidewords Use guidewords (e.g., NO, MORE, LESS, REVERSE) to brainstorm deviations. "MORE TEMPERATURE" in the reactor could lead to an uncontrolled exothermic reaction. environmentclearance.nic.in
3. Identify Causes Determine possible causes for each deviation. Failure of cooling system; incorrect heater setting. environmentclearance.nic.in
4. Evaluate Consequences Assess the potential outcomes of the deviation. Runaway reaction, pressure buildup, potential for explosion or release of corrosive material. environmentclearance.nic.in

| 5. Propose Safeguards | Recommend actions to prevent the hazard or mitigate its consequences. | Install redundant temperature probes and an automated shutdown system. | environmentclearance.nic.in |

Advanced containment for this compound goes beyond basic personal protective equipment. It involves engineering controls and specific deactivation protocols. Due to its corrosive nature and sensitivity to moisture, it must be handled in a controlled environment. carlroth.comspectrumchemical.com

Containment:

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors. spectrumchemical.com The use of glove boxes is recommended for operations requiring an inert atmosphere.

Storage: The compound should be stored at room temperature under an inert gas like argon to prevent degradation from atmospheric moisture. spectrumchemical.comsigmaaldrich.com Containers must be kept tightly closed in a dry, well-ventilated, and approved area, away from incompatible materials. spectrumchemical.com

Deactivation:

Spill Control: In case of a spill, the area should be evacuated. The spilled material should be absorbed with an inert, dry material such as vermiculite (B1170534) or sand and placed into a suitable chemical waste container. spectrumchemical.com Water should not be used directly on the neat anhydride spill as the reaction can be vigorous.

Waste Disposal: Small quantities of residual this compound can be deactivated through controlled hydrolysis. This involves slowly adding the anhydride to a stirred, cold solution of sodium bicarbonate or another suitable base to neutralize the resulting octanoic acid. The reaction of acid anhydrides with water converts them into their less reactive acid forms. salempress.com All waste must be disposed of according to institutional and governmental regulations.

Advanced Risk Assessment Methodologies for this compound in Research Settings

Ecotoxicological Research Studies of this compound and its Transformation Products

Direct ecotoxicological data for this compound is scarce, which is common for highly reactive chemical intermediates. The environmental risk assessment therefore relies heavily on data from its primary and rapid transformation product, octanoic acid, and from studies on similar anhydride compounds.

The hydrolysis of this compound leads to the formation of octanoic acid. salempress.com According to its classification under the Globally Harmonized System (GHS), octanoic acid is considered harmful to aquatic life with long-lasting effects (Hazard statement H412). carlroth.com This suggests that a significant release of this compound into an aquatic system would pose a risk to organisms due to the formation of this persistent acid.

Studies on other anhydrides provide further insight. Research on poly(styrene-alt-maleic anhydride) showed it had slight phytotoxicity on soybean seedlings and an LC50 value of 93.34 g/kg in a 7-day soil contact test with the earthworm Eisenia fetida. nih.govacs.org While this polymeric anhydride has different properties, it demonstrates that anhydride-containing molecules can exert biological effects. The toxicity of octanoic acid itself has been evaluated, showing an oral LD50 in rats of >2000 mg/kg, indicating low acute oral toxicity in mammals. europa.eu However, its corrosive nature is a primary hazard. carlroth.com

Table 3: Ecotoxicological and Toxicological Data for this compound Transformation Product and Related Compounds

Compound Organism/System Endpoint Value Citation
Octanoic Acid Aquatic Environment GHS Classification H412: Harmful to aquatic life with long lasting effects carlroth.com
Octanoic Acid Rat (oral) LD50 >2000 mg/kg bw europa.eu
Poly(styrene-alt-maleic anhydride) Eisenia fetida (earthworm) LC50 (7-day soil) 93.34 g/kg nih.govacs.org

The primary ecotoxicological concern for this compound is its rapid conversion to octanoic acid, which is harmful to aquatic ecosystems.

Table of Mentioned Compounds

Compound Name
Acetyl-CoA
Argon
Carbon
E. coli
Eisenia fetida
Lipoic Acid
Methylphosphonic anhydride
Octanoic acid
This compound
Octanoyl-CoA
Oleic anhydride
Poly(styrene-alt-maleic anhydride)
Polyhydroxyalkanoates
Pseudomonas aeruginosa
Sodium bicarbonate

Future Research Directions and Emerging Paradigms for Octanoic Anhydride

Development of Highly Selective and Stereoselective Octanoylation Methodologies

The addition of an octanoyl group to a molecule, known as octanoylation, is a critical transformation in organic synthesis. A major future direction is the development of methods that can perform this reaction with high levels of selectivity—chemo-, regio-, and stereoselectivity.

Enzymatic Catalysis: Lipases, a type of enzyme, are at the forefront of this research due to their inherent ability to catalyze reactions with high specificity. researchgate.net For instance, lipases can selectively acylate one hydroxyl group in a polyol, or distinguish between enantiomers in a racemic mixture. Research is focused on identifying new lipases and genetically engineering existing ones to enhance their selectivity for octanoic anhydride (B1165640) and various substrates. The use of enzymes like Ghrelin O-acyltransferase (GOAT), which specifically octanoylates the peptide ghrelin, provides a model for understanding and engineering highly selective acylation systems. syr.eduacs.orgportlandpress.com The enzyme's active site shows a distinct preference for an eight-carbon acyl chain, a feature that researchers aim to replicate in synthetic catalysts. acs.org

Chemo-catalysis: In non-enzymatic approaches, the focus is on designing sophisticated catalysts that can direct the octanoylation reaction. This includes developing organocatalysts and transition-metal complexes that can recognize specific functional groups and stereochemical environments. For example, modified zeolites have been studied for the selective acylation of aromatic compounds, demonstrating the potential for solid acid catalysts to offer regioselectivity. researchgate.net Future work will likely involve creating catalysts that can achieve high stereoselectivity, which is particularly challenging but crucial for the synthesis of chiral drugs and bioactive molecules. researchgate.net Studies into the functional group and stereochemical requirements for substrate binding, such as those performed on GOAT, provide a roadmap for designing these synthetic catalysts. nih.gov

Table 1: Comparison of Catalytic Strategies for Selective Octanoylation

Catalyst TypeKey AdvantagesCurrent Research FocusPotential Future Developments
LipasesHigh chemo-, regio-, and stereoselectivity; Mild reaction conditions. researchgate.netScreening for novel lipases; Directed evolution to improve specificity and stability.Immobilized enzymes for continuous flow processes; Use in solvent-free systems. mdpi.com
Ghrelin O-acyltransferase (GOAT)Exceptional substrate specificity for ghrelin. syr.eduportlandpress.comUnderstanding the structural basis of its selectivity. acs.orgsyr.eduEngineering GOAT variants for other peptide targets; Mimicking its active site in synthetic catalysts. nih.gov
Transition-Metal CatalystsHigh activity; Tunable selectivity through ligand design.Development of catalysts for challenging substrates; Asymmetric octanoylation.Catalysts that operate in greener solvents or under solvent-free conditions. researchgate.net
OrganocatalystsMetal-free; Often low toxicity; Can provide high stereoselectivity.Designing new chiral organocatalysts for octanoylation.Application in cascade reactions; Immobilization on solid supports. escholarship.org

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability. Octanoic anhydride is well-suited for integration into these systems.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. google.com This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. For reactions involving reactive reagents like this compound, flow chemistry minimizes the volume of hazardous material present at any given time, significantly enhancing safety. google.com

Research in this area focuses on developing robust and efficient flow-based octanoylation protocols. This includes the acylation of biomass-derived molecules like 2-methylfuran (B129897) in fixed-bed tubular reactors to produce precursors for biorenewable surfactants. osti.govacs.org Studies have successfully demonstrated the continuous production of octanoic acid, the precursor to the anhydride, using platinum catalysts in flow reactors, showcasing the potential for end-to-end continuous manufacturing. rsc.org The development of immobilized enzymes and catalysts is crucial for this area, as it allows for their reuse over extended periods in a continuous process, making the synthesis more economical and sustainable. polimi.itresearchgate.net

Future endeavors will likely focus on multi-step continuous processes where this compound is generated and consumed in-situ, streamlining synthesis and reducing waste. The combination of flow chemistry with other green technologies, such as microwave or ultrasonic irradiation, could further intensify these processes. google.com

Nanotechnology and Material Science Innovations Utilizing this compound Derivatives

This compound is a valuable reagent for the surface modification of materials and the synthesis of novel polymers, opening up new avenues in nanotechnology and material science. The introduction of the eight-carbon octanoyl chain can dramatically alter the properties of a material, particularly its hydrophobicity.

Surface Modification: Researchers are exploring the use of this compound to modify the surfaces of various nanomaterials, including cellulose (B213188) nanocrystals (CNCs) and inorganic nanoparticles. researchgate.netmdpi.com When grafted onto the surface of hydrophilic materials like cellulose, the octanoyl chains render the material hydrophobic. researchgate.net This is useful for creating water-resistant coatings, improving the compatibility of CNCs with non-polar polymer matrices in composites, and developing new emulsifiers. The modification of nanoparticles with octanoyl groups is also being investigated for applications in drug delivery and advanced sensors. dntb.gov.uasc.edu

Polymer Synthesis: this compound can be used as a monomer or a modifying agent in polymer synthesis. Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which makes them excellent candidates for controlled drug delivery applications. acs.org By incorporating this compound into the polymer backbone, researchers can tune the polymer's degradation rate and hydrophobicity. acs.org Future work will focus on creating novel copolymers and block polymers containing octanoyl moieties to develop smart materials that respond to environmental stimuli.

Table 2: Applications of this compound in Materials Science

Application AreaMaterial/SubstrateRole of this compoundResulting Property/FunctionEmerging Research
Hydrophobic CoatingsCellulose, Miscanthus researchgate.netSurface esterification agentIncreased water resistance, altered mechanical properties. researchgate.netIn-situ esterification during high-pressure compression. researchgate.net
NanocompositesCellulose Nanocrystals (CNCs) mdpi.comSurface functionalizationImproved dispersion in hydrophobic polymers.Controlling CNC self-assembly for photonic materials. rsc.org
Drug DeliveryPolyanhydrides, Chitosan acs.orgresearchgate.netMonomer for polymer synthesisCreates biodegradable, surface-eroding polymers for controlled release. acs.orgDevelopment of injectable, in-situ forming drug depots. acs.org
Nanoparticle FormulationLipid Nanoparticles, Perovskite Nanocrystals soton.ac.ukdiva-portal.orgComponent of lipid matrix or surface ligandEnhanced stability and controlled release of active agents. soton.ac.ukdiva-portal.orgSmart nanoparticles that release cargo in response to specific triggers.

Advanced Bioconjugation Strategies with Octanoyl Moieties for Chemical Biology

Bioconjugation, the process of linking molecules to biomolecules such as proteins and peptides, is a cornerstone of chemical biology. The octanoyl group, being a lipid moiety, is of particular interest for studying and modulating biological processes related to protein lipidation.

The most prominent example of natural octanoylation is the modification of the hormone ghrelin. ocl-journal.orgtandfonline.com An octanoyl group is attached to a specific serine residue, a modification that is essential for its biological activity, including the regulation of appetite. syr.eduocl-journal.orgtandfonline.com This has spurred research into developing methods to selectively introduce octanoyl groups into other peptides and proteins to study the effects of lipidation on their structure, localization, and function. syr.edu

Future research is focused on creating more efficient and site-specific bioconjugation methods using this compound or its derivatives. This includes the development of "bio-orthogonal" reactions that can proceed in a complex biological environment without interfering with native processes. Furthermore, researchers are designing peptide and protein inhibitors that mimic the octanoylated state to probe or block specific biological pathways, which has significant therapeutic potential. acs.orgnih.govnih.gov For example, understanding the recognition elements for ghrelin octanoylation by the enzyme GOAT is crucial for designing inhibitors that could be used to treat obesity and diabetes. syr.edu

Exploration of this compound in Sustainable Chemistry Initiatives and Bio-based Manufacturing

The principles of green and sustainable chemistry are increasingly guiding chemical research and production. This paradigm emphasizes the use of renewable feedstocks, minimizing waste, and employing environmentally benign processes. bio.orgunimib.it this compound and its precursor, octanoic acid, are well-positioned within this framework.

Renewable Feedstocks: Octanoic acid is a fatty acid that can be sourced from vegetable oils, such as coconut oil, making it a renewable, bio-based raw material. bio.org This provides a sustainable alternative to petroleum-derived chemicals. Research is focused on optimizing the extraction of octanoic acid from biomass and its efficient conversion to the anhydride.

Green Synthesis: The use of this compound in synthesis is being explored in the context of green chemistry principles. This includes its use in solvent-free reactions, which eliminates the environmental impact associated with volatile organic solvents. researchgate.net For example, the Friedel-Crafts acylation of aromatic compounds has been studied under solvent-free conditions using octanoic acid as a green acylating agent. researchgate.net Additionally, the development of catalytic processes that use this compound efficiently, such as the synthesis of biorenewable surfactants from furans, contributes to a more sustainable chemical industry. osti.govacs.orgresearchgate.net

Future initiatives will likely involve the complete life-cycle assessment of processes using this compound, from its bio-based origin to the biodegradability of the final products. The esterification of lignin, a major waste product from the pulp and paper industry, with octanoic acid represents a promising route for valorizing biomass and creating new bio-based materials. rsc.org The development of catalysts for polyester (B1180765) synthesis and degradation also points toward a circular materials economy. acs.org

Q & A

Q. What are the established synthetic routes for octanoic anhydride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via acyl chloride intermediates or direct condensation of octanoic acid. For example, nucleoside prodrug synthesis employs this compound in esterification reactions under mild conditions (room temperature, DMF solvent, with coupling agents like HATU and bases such as NEt₃) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to anhydride) and inert atmospheres to prevent hydrolysis. Purity is validated using thin-layer chromatography (TLC) and ¹H NMR spectroscopy to confirm ester formation and absence of residual acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral markers should researchers prioritize?

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic carbonyl (C=O) stretching vibrations at ~1700–1750 cm⁻¹ and alkyl chain signatures (C-H stretching) near 2850–2900 cm⁻¹. Comparative analysis of hexanoic, octanoic, and decanoic anhydride derivatives reveals chain-length-dependent shifts in absorption peaks (e.g., increased intensity at 2850 cm⁻¹ for longer chains) . Nuclear magnetic resonance (NMR) is critical for confirming substitution patterns, with ¹H NMR resolving methylene protons (δ 1.2–1.6 ppm) and acyloxy groups (δ 2.3–2.5 ppm) .

Q. How can researchers ensure reproducibility in this compound-based reactions, particularly in multi-step syntheses?

Reproducibility hinges on strict control of anhydrous conditions, stoichiometry, and reaction timelines. For instance, capping steps in nucleoside synthesis require sequential coupling (e.g., 16-hour reaction periods) and intermediate purification via column chromatography . Detailed protocols, including solvent drying methods (e.g., molecular sieves) and temperature gradients, must be documented in supplementary materials to align with journal guidelines .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in environmental detection of this compound, and how reliable are current semi-quantitative models?

Gas chromatography-mass spectrometry (GC-MS) with non-targeted screening identifies this compound in complex matrices like marine sediments. However, semi-quantitative results often conflict due to matrix interference and variable ionization efficiencies. Researchers should cross-validate findings using isotope-labeled internal standards and confirmatory LC-MS/MS. Provisional predicted no-effect concentrations (PNECs) for environmental risk assessments require refinement via experimental ecotoxicity assays (e.g., Daphnia magna bioassays) .

Q. What role does this compound play in enzymatic pre-organization studies, and how do acyl chain lengths affect substrate specificity?

In peptidylglycine α-amidating monooxygenase (PAM) studies, this compound derivatizes N-acetylglycine to probe active-site steric constraints. Competitive assays with shorter-chain analogs (e.g., hexanoic vs. decanoic anhydrides) reveal chain-length-dependent catalytic efficiency, quantified via kinetic parameters (kₐᵢₜ/Kₘ). Surface plasmon resonance (SPR) further elucidates binding affinity trends .

Q. How can metabolic engineering enhance octanoic acid/anhydride biosynthesis, and what computational tools guide strain optimization?

Computational strain design tools like OptForce identify metabolic bottlenecks in E. coli for octanoic acid overproduction. CRISPR-Cas9-mediated knockout of β-oxidation genes (e.g., fadE) combined with acyl-ACP thioesterase overexpression redirects flux toward C8 precursors. Fed-batch fermentation with controlled pH and dissolved oxygen improves titers to >5 g/L, validated via GC-FID .

Q. What structural insights can be gained from comparative studies of this compound-modified polymers, and how do these inform material design?

FTIR and X-ray diffraction (XRD) of chitosan membranes modified with this compound reveal enhanced hydrophobicity and controlled drug-release profiles. Increasing acyl chain length correlates with reduced water uptake (from 180% to 40%) and slower cis-2-decenoic acid release (from 8 hours to 48 hours), critical for biofilm-resistant coatings .

Methodological Considerations

  • Data Validation : Always pair chromatographic results (HPLC/GC) with orthogonal techniques (e.g., NMR or FTIR) to confirm compound identity, especially in environmental samples where co-eluting contaminants are common .
  • Statistical Reporting : Use ANOVA for multi-variable experiments (e.g., chain-length effects on enzymatic activity) and include effect sizes to highlight practical significance .
  • Ethical Compliance : Adhere to Green Chemistry principles by substituting DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in large-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.